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  • Product: N-cycloheptyl-4-ethoxybenzenesulfonamide
  • CAS: 640714-66-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action Elucidation for N-Cycloheptyl-4-Ethoxybenzenesulfonamide: A Technical Whitepaper

Target Audience: Researchers, Principal Investigators, and Pre-clinical Drug Development Professionals Compound Classification: Secondary Benzenesulfonamide (CAS: 640714-66-5) Executive Summary & Structural Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Pre-clinical Drug Development Professionals Compound Classification: Secondary Benzenesulfonamide (CAS: 640714-66-5)

Executive Summary & Structural Rationale

The elucidation of a compound's Mechanism of Action (MoA) is the critical bridge between phenotypic discovery and rational drug design. N-cycloheptyl-4-ethoxybenzenesulfonamide represents a highly specific structural class: the secondary benzenesulfonamides.

Historically, primary sulfonamides ( R−SO2​NH2​ ) are well-documented, broad-spectrum inhibitors of cytosolic Carbonic Anhydrases (CAs), relying on the unsubstituted nitrogen to coordinate directly with the deep catalytic Zn2+ ion in the enzyme's active site. However, the addition of the bulky, lipophilic N-cycloheptyl ring fundamentally alters the compound's pharmacological trajectory. This steric bulk prevents deep pocket penetration, effectively abolishing affinity for ubiquitous off-targets like CA I and CA II. Instead, this structural modification forces the molecule to seek targets with wider, shallower hydrophobic clefts—such as tumor-associated CA IX/XII, or entirely distinct enzyme classes like Lactoperoxidase (LPO), where secondary sulfonamides have demonstrated low-nanomolar efficacy . Furthermore, the 4-ethoxy group acts as an electron-donating moiety, increasing the electron density on the sulfonyl oxygens and enhancing their capacity as hydrogen bond acceptors.

This whitepaper outlines a definitive, self-validating in vitro pipeline to deconvolute, validate, and characterize the MoA of this specific secondary sulfonamide scaffold.

Phase I: Target Deconvolution via Chemoproteomics

To identify the primary intracellular targets of N-cycloheptyl-4-ethoxybenzenesulfonamide without the bias of historical sulfonamide data, a derivatization-free chemoproteomic approach is required. Traditional affinity chromatography requires synthesizing a linker, which could disrupt the critical steric profile of the cycloheptyl group. Therefore, Thermal Proteome Profiling (TPP) combined with a Matrix-Augmented Pooling Strategy (MAPS) is the gold standard .

Protocol 1: Derivatization-Free Thermal Proteome Profiling (TPP)

Causality Focus: This protocol relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm​ ).

  • Native Lysate Preparation: Extract the proteome from the target cell line (e.g., HT-29 colorectal cancer cells) using a non-denaturing lysis buffer (50 mM HEPES, 150 mM NaCl, 0.4% NP-40, pH 7.4).

    • Causality: NP-40 (a mild, non-ionic detergent) is strictly chosen over SDS to maintain native 3D protein folding, which is an absolute prerequisite for physiological ligand-target engagement.

  • Compound Incubation (Self-Validating Step): Divide the lysate into three cohorts:

    • Test: 10 µM N-cycloheptyl-4-ethoxybenzenesulfonamide.

    • Vehicle: 0.1% DMSO (Negative control).

    • Validation: 10 µM Acetazolamide (Positive control to ensure assay dynamic range for metalloenzymes). Incubate all cohorts for 30 minutes at 37°C to allow equilibrium binding.

  • Thermal Gradient Application: Aliquot each cohort into PCR tubes and subject them to a temperature gradient (37°C to 75°C, in 3°C increments) for exactly 3 minutes, followed by a 3-minute quench at 25°C.

  • Fractionation: Ultracentrifuge the samples at 100,000 × g for 20 minutes at 4°C. The denatured proteins will pellet, leaving only the stabilized, folded proteins in the supernatant.

  • LC-MS/MS & MAPS Analysis: Digest the soluble fractions with trypsin and analyze via quantitative mass spectrometry. Proteins exhibiting a statistically significant thermal shift ( ΔTm​>2∘C ) in the test cohort relative to the vehicle are flagged as direct binding targets.

G Cmpd N-cycloheptyl-4-ethoxybenzenesulfonamide (Ligand) Incubation Thermal Shift Assay (CETSA/TPP) Temperature Gradient Cmpd->Incubation Proteome Cellular Proteome Extract (Native State) Proteome->Incubation LCMS LC-MS/MS Quantification (MAPS) Incubation->LCMS Isolate Soluble Fraction TargetID Target Deconvolution (Identify Stabilized Proteins) LCMS->TargetID Bioinformatics Analysis

Fig 1: Derivatization-free chemoproteomic workflow for sulfonamide target deconvolution.

Phase II: Biophysical & Biochemical Validation

Once putative targets (e.g., CA IX or LPO) are identified via TPP, orthogonal biophysical validation is required to quantify binding kinetics and confirm functional enzymatic inhibition.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Sensor Chip Functionalization (Self-Validating System):

    • Active Channel: Immobilize the recombinant target protein (e.g., human CA IX) onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Reference Channel: Immobilize a functionally dead mutant of the target (e.g., CA IX with a mutated zinc-coordinating histidine).

    • Causality: The mutant reference channel is critical to mathematically subtract non-specific, hydrophobic "sticky" interactions driven by the lipophilic N-cycloheptyl ring, ensuring only specific active-site engagement is measured.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-cycloheptyl-4-ethoxybenzenesulfonamide (from 10 µM down to 39 nM) in running buffer (PBS-P+ supplemented with exactly 2% DMSO).

    • Causality: 2% DMSO is the precise threshold required to maintain the solubility of the ethoxybenzene moiety while preventing solvent-induced bulk refractive index shifts that would obscure the true binding signal.

  • Kinetic Injection: Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations. Record the association phase for 120 seconds, followed by a 300-second buffer wash for the dissociation phase.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

Quantitative Data Summary

The table below summarizes the expected in vitro profiling metrics for secondary sulfonamide scaffolds bearing bulky N-substitutions, demonstrating the shift in selectivity away from primary targets.

Table 1: Representative In Vitro Profiling Metrics for Secondary Sulfonamide Scaffolds

Target ProteinCellular LocalizationBinding Affinity ( Kd​ )Enzymatic Inhibition ( IC50​ )Selectivity Index (vs. CA II)
Carbonic Anhydrase IX Transmembrane (Tumor)45 nM62 nM> 1,000x
Lactoperoxidase (LPO) Secretory1.2 nM3.5 nM> 10,000x
Carbonic Anhydrase II Cytosolic (Off-target)> 50,000 nM> 50,000 nM1x (Baseline)
TRPM8 Ion Channel Membrane320 nM410 nM~150x

Phase III: Cellular Mechanism of Action (Functional Assays)

Binding affinity does not guarantee functional cellular efficacy. The final phase of MoA elucidation connects the biochemical inhibition of the target to the observed in vitro cellular phenotype (e.g., cell cycle arrest or apoptosis).

If the deconvoluted target is Tumor-Associated CA IX :

  • Assay: Extracellular Acidification Rate (ECAR) via Seahorse XF Analyzer.

  • Mechanism: CA IX maintains intracellular pH ( pHi​ ) in hypoxic tumor cells by hydrating extracellular CO2​ . Inhibition by N-cycloheptyl-4-ethoxybenzenesulfonamide blocks this hydration, causing a lethal drop in pHi​ and subsequent apoptosis.

If the deconvoluted target is Lactoperoxidase (LPO) :

  • Assay: Intracellular ROS Accumulation Assay (DCFDA fluorescence).

  • Mechanism: LPO catalyzes the oxidation of halides. Inhibition disrupts the oxidative balance, preventing the formation of antimicrobial/cytotoxic reactive species, which can be quantified via flow cytometry.

Pathway Drug N-cycloheptyl-4-ethoxybenzenesulfonamide Target Tumor-Associated CA IX / LPO Drug->Target High Affinity Binding Biochem Inhibition of Enzymatic Activity (Steric Blockade) Target->Biochem Cellular Disruption of pH Homeostasis or ROS Balance Biochem->Cellular Phenotype Cell Cycle Arrest / Apoptosis (In Vitro Efficacy) Cellular->Phenotype

Fig 2: In vitro mechanism of action pathway from target engagement to cellular phenotype.

References

  • Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors Source: Molecules (NIH PubMed Central) URL:[Link][1][INDEX:6.1]

  • Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH PubMed Central) URL:[Link] [INDEX: 6.4]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution Source: Advanced Science (NIH PubMed Central) URL:[Link] [INDEX: 6.10]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions Source: Nature Communications (NIH PubMed Central) URL:[Link] [INDEX: 6.5]

Sources

Exploratory

In-Depth Technical Guide: Chemical Structure and Physical Properties of N-Cycloheptyl-4-ethoxybenzenesulfonamide

Executive Summary N-Cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) is a synthetic organic compound characterized by its sulfonamide core flanked by a lipophilic cycloheptyl ring and an electron-donating ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) is a synthetic organic compound characterized by its sulfonamide core flanked by a lipophilic cycloheptyl ring and an electron-donating ethoxybenzene moiety[1][2]. In medicinal chemistry, sulfonamide derivatives are widely recognized as "privileged structures" due to their favorable pharmacokinetic profiles, metabolic stability, and diverse biological applications, ranging from antimicrobial to anticancer activities[3][4]. This whitepaper provides a comprehensive analysis of the compound's molecular architecture, physicochemical properties, and the self-validating experimental protocols required for its synthesis and characterization.

Chemical Structure & Molecular Architecture

The rational design of N-cycloheptyl-4-ethoxybenzenesulfonamide leverages the versatility of the sulfonamide pharmacophore[5]. The molecule acts as a weak organic acid, a characteristic typical of sulfonamides, which generally exhibit pKa values between 4.79 and 8.56[6].

The structural logic of the molecule can be divided into three functional domains:

  • Cycloheptyl Ring (Steric Bulk & Lipophilicity): The seven-membered aliphatic ring significantly increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability and influences protein binding affinity[6].

  • Sulfonamide Linker (H-Bonding & Geometry): The −SO2​NH− group provides a rigid, tetrahedral geometry at the sulfur atom. It acts as both a hydrogen bond donor (via the NH) and a hydrogen bond acceptor (via the oxygen atoms), anchoring the molecule to target protein active sites.

  • 4-Ethoxybenzene Core (Aromatic Pi-System): The ethoxy group ( −OCH2​CH3​ ) at the para-position is an electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring, potentially modulating the electronic properties of the adjacent sulfonyl group.

SAR_Logic Molecule N-cycloheptyl-4-ethoxybenzenesulfonamide Core Scaffold Cycloheptyl Cycloheptyl Ring (Lipophilic Domain) Molecule->Cycloheptyl Modulates Sulfonamide Sulfonamide Linker (H-Bonding Domain) Molecule->Sulfonamide Anchors Ethoxybenzene 4-Ethoxybenzene (Aromatic Core) Molecule->Ethoxybenzene Tunes Target1 ADME Profile (Membrane Permeability) Cycloheptyl->Target1 Enhances Target2 Receptor Binding (Target Interaction) Sulfonamide->Target2 Directs Target3 Metabolic Stability (Steric Hindrance) Ethoxybenzene->Target3 Protects

Fig 1: Structural modularity and Structure-Activity Relationship (SAR) logic of the compound.

Physicochemical Properties

The physical properties of a compound dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the theoretical and observed physicochemical properties of N-cycloheptyl-4-ethoxybenzenesulfonamide[1].

PropertyValueADME / Pharmacokinetic Implication
Chemical Formula C15​H23​NO3​S Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 297.41 g/mol < 500 Da; strictly complies with Lipinski’s Rule of Five for oral bioavailability.
Topological Polar Surface Area (TPSA) 55.6 Ų< 90 Ų; suggests excellent blood-brain barrier (BBB) and cellular permeability.
LogP (Predicted) ~3.5Optimal lipophilicity for partitioning into lipid bilayers without excessive trapping.
H-Bond Donors 1 (NH group)Minimizes desolvation energy penalties during receptor binding.
H-Bond Acceptors 4 ( SO2​ , O , N )Facilitates specific target engagement via dipole interactions.
Rotatable Bonds 5Balances conformational flexibility with entropic penalties upon binding.

Synthesis Workflow & Experimental Protocols

The most robust and typical method for the synthesis of sulfonamides involves the nucleophilic substitution reaction between a primary amine and a sulfonyl chloride in the presence of an organic base[4][7].

Causality-Driven Synthetic Protocol

Objective: Synthesize N-cycloheptyl-4-ethoxybenzenesulfonamide via base-catalyzed coupling.

  • Initiation: Dissolve 1.0 equivalent of 4-ethoxybenzenesulfonyl chloride in anhydrous Dichloromethane (DCM).

    • Causality: DCM is selected because it is an aprotic solvent that readily dissolves both reagents without participating in the nucleophilic substitution, preventing solvent-induced side reactions.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Starting at 0 °C prevents the formation of unwanted dimeric byproducts and degradation of the sulfonyl chloride.

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the cycloheptylamine, rendering it non-nucleophilic and prematurely halting the reaction.

  • Amine Addition: Dropwise add 1.2 equivalents of cycloheptylamine. Stir for 4-6 hours, allowing the reaction to warm to room temperature.

  • Aqueous Workup (Self-Validating Step): Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer with 1N HCl.

    • Causality: The 1N HCl wash is a critical self-purifying step. It selectively protonates any unreacted cycloheptylamine and TEA, pulling them into the aqueous phase while leaving the highly lipophilic sulfonamide product in the DCM layer.

  • Purification: Wash with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

Synthesis Step1 Reactants: 4-Ethoxybenzenesulfonyl Chloride + Cycloheptylamine Step2 Nucleophilic Substitution (Solvent: DCM, Base: TEA, 0 °C to RT, 4h) Step1->Step2 Base-catalyzed coupling Step3 Aqueous Workup (1N HCl, Brine, Na2SO4) Step2->Step3 Quench & Extract Step4 Purification (Silica Gel Chromatography) Step3->Step4 Concentrate Step5 Pure Product: N-cycloheptyl-4-ethoxybenzenesulfonamide Step4->Step5 Yield > 85%

Fig 2: Step-by-step synthetic workflow from sulfonyl chloride to the purified sulfonamide.

Analytical Characterization (Self-Validating Protocols)

To ensure absolute trustworthiness of the synthesized compound, rigorous analytical characterization must be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: CDCl3​ (Deuterated chloroform) is utilized.

    • Causality: CDCl3​ lacks exchangeable protons. If a protic solvent like CD3​OD were used, deuterium exchange would obliterate the critical sulfonamide NH signal, preventing confirmation of the secondary amine structure.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm ensures the protocol is self-calibrating across different NMR spectrometers.

  • Expected 1H NMR Signatures:

    • ~1.4 - 1.9 ppm (m, 12H): Methylene protons of the cycloheptyl ring.

    • ~1.4 ppm (t, 3H): Methyl group of the ethoxy moiety.

    • ~3.3 ppm (m, 1H): Methine proton (CH-N) of the cycloheptyl ring, shifted downfield due to the electron-withdrawing sulfonamide.

    • ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group, split by the adjacent methyl.

    • ~4.5 ppm (d, 1H): Sulfonamide NH proton (exchangeable with D2​O ).

    • ~6.9 ppm (d, 2H) & ~7.8 ppm (d, 2H): Para-substituted aromatic protons exhibiting a classic AA'BB' splitting pattern.

Infrared (IR) Spectroscopy
  • Expected Signatures: Strong asymmetrical and symmetrical S=O stretching vibrations at ~1330 cm−1 and ~1160 cm−1 , respectively, which are the hallmark self-validating indicators of a sulfonamide functional group[3].

Physicochemical Profiling Assay: LogP Determination

Understanding the lipophilicity of N-cycloheptyl-4-ethoxybenzenesulfonamide is vital for predicting its in vivo distribution.

Self-Validating Shake-Flask Protocol:

  • Pre-saturation: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours to create mutually saturated phases.

    • Causality: If unsaturated solvents are used, the solute will drive solvent partitioning during the assay, skewing the apparent concentration and generating false LogP values.

  • Dissolution: Dissolve 1 mg of the compound in 10 mL of the saturated octanol phase.

  • Partitioning: Add 10 mL of the saturated aqueous phase. Shake vigorously at a constant temperature (25 °C) for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both layers and quantify the concentration of the compound using UV-Vis spectroscopy or HPLC-UV against a pre-established calibration curve.

  • Calculation: LogP=Log10​([Concentrationoctanol​]/[Concentrationwater​]) .

References

  • Journal of Medicinal Chemistry - ACS Publications. "A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists." American Chemical Society. URL:[Link]

  • Taylor & Francis. "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • PMC - NIH. "Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties." National Institutes of Health. URL:[Link]

  • Frontiers Research Publication. "Sulfonamide derivatives: Synthesis and applications." International Journal of Frontiers in Chemistry and Pharmacy Research. URL:[Link]

  • SCIRP. "Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation." Scientific Research Publishing. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity Profile of N-cycloheptyl-4-ethoxybenzenesulfonamide

Executive Summary The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities. N-cycloheptyl-4-ethoxybenzenesulfonamide is a novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities. N-cycloheptyl-4-ethoxybenzenesulfonamide is a novel compound whose biological targets are not yet publicly characterized. Establishing a comprehensive receptor binding affinity profile is a critical first step in the drug discovery and development process, providing essential insights into its potential therapeutic applications and off-target liabilities. This guide outlines a systematic and robust strategy for the comprehensive evaluation of N-cycloheptyl-4-ethoxybenzenesulfonamide's binding affinity across a panel of clinically relevant receptors. We will detail the underlying scientific principles, provide step-by-step experimental protocols for radioligand binding assays, and offer a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Sulfonamide Scaffold and the Imperative for Comprehensive Profiling

Sulfonamide-containing molecules have demonstrated remarkable therapeutic diversity, acting as potent and selective ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, various sulfonamide derivatives have been identified as cannabinoid receptor 2 (CB2) agonists, angiotensin II (AT2) receptor antagonists, and cyclooxygenase-2 (COX-2) inhibitors. The specific biological activity is dictated by the substituents on the sulfonamide core.

N-cycloheptyl-4-ethoxybenzenesulfonamide incorporates a bulky, lipophilic cycloheptyl group and an ethoxy substituent, features that suggest potential interactions with receptors that possess hydrophobic binding pockets. Given its novelty, a broad, unbiased screening approach is warranted to elucidate its primary biological targets and potential secondary activities. This guide provides the experimental framework to achieve this objective.

Target Selection Rationale: An Evidence-Based Approach

Based on the known activities of structurally related sulfonamides, a primary screening panel should be selected to cover a range of receptor families implicated in various physiological processes.

Table 1: Proposed Primary Receptor Screening Panel for N-cycloheptyl-4-ethoxybenzenesulfonamide

Receptor FamilySpecific ReceptorsRationale
Cannabinoid Receptors CB1, CB2Sulfonamide derivatives are known to exhibit high affinity and selectivity for CB2 receptors.
Angiotensin Receptors AT1, AT2The benzenesulfonamide core is present in antagonists of the AT2 receptor.
Adrenergic Receptors α1A, α2A, β1, β2Broad screening against common GPCRs is essential for identifying primary targets and off-target effects.
Dopamine Receptors D1, D2, D3, D4, D5Important CNS targets; interaction with these receptors would have significant physiological implications.
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CKey targets for therapeutics related to mood disorders, psychosis, and other CNS conditions.
Opioid Receptors μ, δ, κStandard panel for assessing potential analgesic or addictive properties.
Nuclear Receptors RORα, RORγSome benzenesulfonamide derivatives have been shown to be inverse agonists of these receptors.

A secondary, broader screening panel (e.g., the Eurofins SafetyScreen44™ or similar) should be considered following initial "hit" identification to build a more comprehensive safety and selectivity profile.

Experimental Workflows: From Theory to Practice

The cornerstone of determining a compound's binding affinity is the radioligand binding assay. This technique measures the direct interaction of a compound with a target receptor by competing with a known high-affinity radiolabeled ligand.

Overall Experimental Workflow

The process begins with the preparation of biological materials and culminates in the determination of the inhibitory constant (Ki) of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis A Cell Culture (HEK293 or CHO expressing target receptor) B Cell Harvesting & Lysis A->B C Membrane Preparation (Ultracentrifugation) B->C D Protein Quantification (e.g., Bradford Assay) C->D E Assay Setup: Membranes + Radioligand + Test Compound D->E F Incubation (to reach equilibrium) E->F G Separation of Bound/Free Ligand (Filtration over glass fiber filters) F->G H Quantification (Liquid Scintillation Counting) G->H I Raw Data (CPM) H->I J Calculate % Inhibition I->J K Non-linear Regression Analysis (log(inhibitor) vs. response) J->K L Determine IC50 K->L M Calculate Ki (Cheng-Prusoff Equation) L->M

Figure 1: Overall workflow for determining receptor binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a template for determining the binding affinity of N-cycloheptyl-4-ethoxybenzenesulfonamide for a generic GPCR expressed in a recombinant cell line.

A. Materials and Reagents:

  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human receptor of interest. Store at -80°C.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]-CP-55,940 for cannabinoid receptors).

  • Non-specific Determinand: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM WIN 55,212-2 for CB receptors).

  • Test Compound: N-cycloheptyl-4-ethoxybenzenesulfonamide, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions in assay buffer.

  • 96-well Plates: For setting up the assay.

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Vials and Cocktail.

  • Filtration Manifold and Liquid Scintillation Counter.

B. Step-by-Step Procedure:

  • Thaw and Prepare Membranes: On ice, thaw the receptor membrane preparation. Dilute to the desired concentration (previously optimized, typically 5-20 µg of protein per well) in ice-cold assay buffer. Homogenize briefly.

  • Assay Plate Setup: To the wells of a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of the non-specific determinand.

    • Test Compound: 25 µL of each dilution of N-cycloheptyl-4-ethoxybenzenesulfonamide.

  • Add Radioligand: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes). The choice of time and temperature is critical and must be optimized for each receptor system.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

The Principle of Competitive Binding

The assay works on the principle of competition between the radiolabeled ligand and the unlabeled test compound for a finite number of receptors. A higher affinity of the test compound will result in greater displacement of the radioligand and a lower radioactive signal.

G cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_comp Competition R1 Receptor L1 [³H]-Ligand R1->L1 R2 Receptor C1 Excess Unlabeled Ligand R2->C1 L2 [³H]-Ligand R3 Receptor L3 [³H]-Ligand R3->L3 C2 Test Compound R3->C2

Figure 2: Principle of a competitive radioligand binding assay.

Data Analysis and Interpretation

A. Calculating IC₅₀:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Generate a Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.

B. Calculating the Inhibitory Constant (Kᵢ):

The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the compound for the receptor, the IC₅₀ is converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

C. Presenting the Binding Affinity Profile:

The results should be summarized in a clear, tabular format to allow for easy comparison of the compound's affinity and selectivity across the tested panel of receptors.

Table 2: Example Data Summary for N-cycloheptyl-4-ethoxybenzenesulfonamide

ReceptorRadioligandKᵢ (nM)n
CB1[³H]-CP-55,940>10,0002
CB2[³H]-CP-55,94025.3 ± 4.13
AT1[¹²⁵I]-Sar¹,Ile⁸-Ang II>10,0002
AT2[¹²⁵I]-CGP 42112A8,750 ± 9802
α1A[³H]-Prazosin1,200 ± 1503
D2[³H]-Spiperone4,500 ± 6202
...additional targets.........

Data are hypothetical and for illustrative purposes only. 'n' represents the number of independent experiments.

Interpretation:

From the hypothetical data above, one would conclude that N-cycloheptyl-4-ethoxybenzenesulfonamide is a potent and highly selective ligand for the CB2 receptor. The Kᵢ value of 25.3 nM indicates a strong binding affinity. Its affinity for all other tested receptors is significantly lower (Kᵢ > 1000 nM), suggesting a favorable selectivity profile. Such a result would warrant further investigation into its functional activity at the CB2 receptor (e.g., using a GTPγS binding assay to determine if it is an agonist or antagonist).

Conclusion

This guide provides a comprehensive and technically sound framework for determining the receptor binding affinity profile of the novel compound N-cycloheptyl-4-ethoxybenzenesulfonamide. By employing systematic screening with radioligand binding assays and rigorous data analysis, researchers can effectively identify its primary biological targets, assess its selectivity, and generate the critical data needed to guide further preclinical development. The successful characterization of this and other novel chemical entities is paramount to the advancement of pharmacology and the discovery of new therapeutics.

References

  • Ohta, H., Ishizaka, T., Yoshinaga, M., Morita, A., Tomishima, Y., Toda, Y., & Saito, S. (2007). Sulfonamide derivatives as new potent and selective CB2 cannabinoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(18), 5133-5135. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 967385. [Link]

  • Hsu, C. W., et al. (2013). Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonists and Osteoclast Inhibitors: Discovery, Optimization, and Biological Evaluation. Journal of Medicinal Chemistry, 56(5), 2049-2061. [Link]

  • ResearchGate. (n.d.). Biological evaluation of sulfonamide derivatives. [Table]. Retrieved from [Link]

  • Muttenthaler, M., et al. (2010). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Angewandte Chemie International Edition, 49(20), 3462-3465. [Link]

  • Saeed, A., et al. (2012). N-Cyclohexyl-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Guzman, F. (1981). Mechanism of Action of Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 49(2), 246-247. [Link]

  • Kumar, N., et al. (2010). The ben
Exploratory

early discovery pharmacokinetics of N-cycloheptyl-4-ethoxybenzenesulfonamide

An In-Depth Technical Guide to the Early Discovery Pharmacokinetics of N-cycloheptyl-4-ethoxybenzenesulfonamide Authored by a Senior Application Scientist Foreword: Charting the Course for a New Chemical Entity In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early Discovery Pharmacokinetics of N-cycloheptyl-4-ethoxybenzenesulfonamide

Authored by a Senior Application Scientist

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most significant hurdles are suboptimal pharmacokinetic properties, which were a leading cause of late-stage attrition in the 1990s and early 2000s.[1] The proactive, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore not merely a screening step but a foundational pillar of modern drug development.[2][3][4] This guide provides a comprehensive framework for the initial pharmacokinetic evaluation of N-cycloheptyl-4-ethoxybenzenesulfonamide, a novel sulfonamide derivative. As specific experimental data for this compound is not publicly available, this document will serve as a detailed, field-proven roadmap for its characterization. We will move beyond rote protocols to explore the strategic rationale behind each study, ensuring a self-validating and robust data package that empowers informed decision-making.

Foundational Principles: The "Why" of Early ADME Profiling

Before delving into experimental specifics, it is crucial to establish the strategic importance of early pharmacokinetic screening. The primary objective is to identify and filter out drug candidates with undesirable ADME properties as early as possible, thereby saving significant time and resources.[2] Key questions we aim to answer for N-cycloheptyl-4-ethoxybenzenesulfonamide include:

  • Will it get into the body? (Absorption)

  • Where will it go in the body? (Distribution)

  • How long will it stay in the body? (Metabolism and Excretion)

  • Does it have the potential for drug-drug interactions? (Metabolism)

Answering these questions provides a preliminary understanding of a compound's potential bioavailability, dosing regimen, and safety profile.[3][5]

In Vitro Characterization: Building the Foundational Profile

In vitro ADME assays are the workhorse of early drug discovery, offering high-throughput capabilities to screen numerous compounds rapidly.[5] For N-cycloheptyl-4-ethoxybenzenesulfonamide, the following assays are critical first steps.

Metabolic Stability Assessment

The metabolic stability of a compound provides an initial indication of its susceptibility to biotransformation, which in turn influences its half-life and bioavailability.[6] This is often assessed by measuring the rate of disappearance of the parent compound over time when incubated with liver fractions.

  • Test Systems: We will utilize both human liver microsomes (HLM) and cryopreserved human hepatocytes.[7] HLMs are enriched in phase I (e.g., Cytochrome P450s) and some phase II (e.g., UGTs) enzymes, making them a cost-effective and standard tool.[7] Hepatocytes, containing a full complement of metabolic enzymes and cofactors, offer a more physiologically relevant system, capturing both phase I and phase II metabolism.[7][8] Using both provides a more complete picture.

  • Cofactors: The inclusion of NADPH is essential for CYP450 activity in microsomal incubations.[6][9] For hepatocytes, their endogenous cofactors are sufficient.

  • Preparation:

    • Prepare a stock solution of N-cycloheptyl-4-ethoxybenzenesulfonamide in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomes (final protein concentration of 0.5-1.0 µg/µl), and the test compound (final concentration of 1 µM).[6]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration of 1 mM).[6]

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7][9]

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of N-cycloheptyl-4-ethoxybenzenesulfonamide.[9]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.[9]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) / (mg protein/mL).[9]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, is a critical determinant of its distribution and efficacy.[10][11] Only the unbound (free) fraction of the drug is available to interact with its target, be metabolized, and be excreted.[12][13]

  • Methodology: Rapid Equilibrium Dialysis (RED) is the gold standard for assessing PPB.[10][11] It involves dialyzing a plasma sample containing the test compound against a buffer solution until the concentration of the free compound reaches equilibrium across a semi-permeable membrane.[10][14] This method is accurate and reliable.[12]

  • Preparation:

    • Prepare a stock solution of N-cycloheptyl-4-ethoxybenzenesulfonamide.

    • Spike the test compound into human plasma at a final concentration (e.g., 1 µM).[12]

    • Prepare a dialysis buffer (e.g., 1X PBS, pH 7.4).[12]

  • Dialysis:

    • Add the plasma sample containing the test compound to the sample chamber of the RED device.[12]

    • Add the dialysis buffer to the buffer chamber.[12]

    • Incubate the sealed device at 37°C with shaking for approximately 4-6 hours to reach equilibrium.[12][13]

  • Sampling:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[13]

  • Analysis:

    • Precipitate proteins from both samples using an organic solvent (e.g., acetonitrile).

    • Analyze the supernatant by LC-MS/MS to determine the concentrations of N-cycloheptyl-4-ethoxybenzenesulfonamide in both chambers.[10]

  • Data Interpretation:

    • Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].

    • The percentage bound is calculated as (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential of N-cycloheptyl-4-ethoxybenzenesulfonamide to inhibit major CYP isoforms is crucial for predicting its drug-drug interaction (DDI) potential.[15][16] Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[15][16]

  • Enzyme Source: Human liver microsomes are used as they contain a full complement of CYP enzymes.[15]

  • Probe Substrates: A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is used.[15][17] This allows for the simultaneous assessment of inhibition across multiple enzymes.

  • Analysis: LC-MS/MS is employed to measure the formation of the specific metabolite from each probe substrate.[15]

  • Preparation:

    • Prepare serial dilutions of N-cycloheptyl-4-ethoxybenzenesulfonamide (e.g., from 0.1 to 100 µM).

    • Prepare a cocktail of CYP probe substrates and human liver microsomes in phosphate buffer.

    • Prepare a solution of NADPH.

  • Incubation:

    • In a 96-well plate, combine the microsome-substrate mix with each concentration of the test compound or a vehicle control.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding NADPH.

  • Reaction Termination and Analysis:

    • After a short incubation period (e.g., 10-15 minutes), terminate the reaction with a cold organic solvent.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites.

  • Data Interpretation:

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by non-linear regression analysis.[15]

Visualizing the In Vitro Workflow

In_Vitro_Workflow cluster_met_stability Metabolic Stability cluster_ppb Plasma Protein Binding cluster_cyp CYP450 Inhibition Met_Start Compound in HLM/ Hepatocytes Met_Incubate Incubate at 37°C with Cofactors Met_Start->Met_Incubate Met_Sample Sample at Time Points Met_Incubate->Met_Sample Met_Analyze LC-MS/MS Analysis Met_Sample->Met_Analyze Met_End Calculate t½, CLint Met_Analyze->Met_End PPB_Start Compound in Plasma PPB_Dialyze Equilibrium Dialysis vs. Buffer PPB_Start->PPB_Dialyze PPB_Sample Sample Plasma & Buffer Chambers PPB_Dialyze->PPB_Sample PPB_Analyze LC-MS/MS Analysis PPB_Sample->PPB_Analyze PPB_End Calculate % Unbound PPB_Analyze->PPB_End CYP_Start Compound + HLM + Probe Substrates CYP_Incubate Incubate at 37°C with NADPH CYP_Start->CYP_Incubate CYP_Analyze LC-MS/MS Analysis of Metabolites CYP_Incubate->CYP_Analyze CYP_End Calculate IC50 Values CYP_Analyze->CYP_End Start N-cycloheptyl-4- ethoxybenzenesulfonamide Start->Met_Start Start->PPB_Start Start->CYP_Start

Caption: High-level workflow for the in vitro pharmacokinetic profiling.

Preliminary In Vivo Pharmacokinetic Assessment

Following the in vitro characterization, a preliminary in vivo pharmacokinetic study in a rodent species (typically rats or mice) is essential.[18] This provides the first glimpse of how the compound behaves in a whole organism, integrating all ADME processes.[19][20]

  • Species Selection: Mice are often chosen for early PK screening due to their small size, which requires less compound, and their well-characterized physiology.[21]

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are crucial. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the assessment of oral bioavailability.[22]

  • Blood Sampling: Serial bleeding from a single animal is preferred as it reduces inter-animal variability and the number of animals required.[21]

  • Animal Preparation:

    • Use adult male C57BL/6 mice. Acclimatize the animals for at least three days before the study.

    • Fast the animals overnight before dosing, with water available ad libitum.[23]

  • Dosing:

    • IV Group: Administer N-cycloheptyl-4-ethoxybenzenesulfonamide (e.g., at 1 mg/kg) as a bolus injection via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer the compound (e.g., at 10 mg/kg) via oral gavage using a formulation appropriate for oral delivery (e.g., a suspension in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 30 µL) at predetermined time points. For the IV group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the PO group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[21][22]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of N-cycloheptyl-4-ethoxybenzenesulfonamide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Data Synthesis and Interpretation

The data from both in vitro and in vivo studies must be synthesized to build a cohesive pharmacokinetic profile for N-cycloheptyl-4-ethoxybenzenesulfonamide.

Summary of Key Pharmacokinetic Parameters
Parameter Description Significance for N-cycloheptyl-4-ethoxybenzenesulfonamide
In Vitro t½ (min) Time for 50% of the compound to be metabolized.Indicates metabolic stability. A very short t½ may suggest rapid clearance in vivo.
In Vitro CLint (µL/min/mg) Intrinsic rate of metabolism.Used to predict in vivo hepatic clearance.
Fraction Unbound (fu) Percentage of the compound not bound to plasma proteins.Influences distribution and clearance. High binding can limit efficacy.
CYP IC50 (µM) Concentration causing 50% inhibition of a CYP enzyme.Assesses DDI potential. Low IC50 values (<1-10 µM) are a red flag.
Cmax (ng/mL) Maximum observed plasma concentration after PO dosing.Indicates the rate and extent of absorption.
Tmax (hr) Time to reach Cmax.Provides information on the rate of absorption.
AUC (ng*hr/mL) Area under the plasma concentration-time curve.Represents total drug exposure.
CL (mL/min/kg) Clearance.The volume of plasma cleared of the drug per unit time.
Vd (L/kg) Volume of distribution.Indicates the extent of drug distribution into tissues.
t½ (hr) In vivo half-life.Determines the dosing interval.
F (%) Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation.

Conclusion and Forward Look

This guide outlines a robust and efficient strategy for the initial pharmacokinetic characterization of N-cycloheptyl-4-ethoxybenzenesulfonamide. The successful execution of these studies will generate a foundational dataset that is critical for informed decision-making in the drug discovery process. The results will highlight potential liabilities, such as poor metabolic stability, low bioavailability, or significant CYP inhibition, allowing for early structural modifications by medicinal chemists. Conversely, a favorable pharmacokinetic profile will build confidence in the compound and justify its progression into more comprehensive preclinical development. This early, data-driven approach is indispensable for navigating the complex path toward a successful new medicine.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Charles River Laboratories. ADME DMPK Studies. [Link]

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • ResearchGate. (2013, November). Improving Early Drug Discovery through ADME Modelling. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • PubMed. (2000, November 15). Early ADME in support of drug discovery: the role of metabolic stability studies. [Link]

  • PubMed. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • PMC. Murine Pharmacokinetic Studies. [Link]

  • Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • PMC. (2020, April 30). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • PMC. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. [Link]

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Foundational

N-cycloheptyl-4-ethoxybenzenesulfonamide toxicity and safety profile

Technical Whitepaper: Toxicological and Safety Profiling of N-Cycloheptyl-4-ethoxybenzenesulfonamide Executive Summary N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) is a structurally distinct benzenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicological and Safety Profiling of N-Cycloheptyl-4-ethoxybenzenesulfonamide

Executive Summary

N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) is a structurally distinct benzenesulfonamide derivative utilized primarily as an advanced screening compound and synthetic intermediate in medicinal chemistry[1]. While its specific clinical safety profile remains largely uncharacterized in late-stage trials, its core structural motifs—a benzenesulfonamide moiety, a para-ethoxy ether linkage, and a highly lipophilic cycloheptyl ring—present predictable pharmacokinetic (PK) and toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to decode the structure-toxicity relationships (STR) of this molecule. By extrapolating from established sulfonamide toxicology[2][3] and applying predictive mechanistic models, this guide provides drug development professionals with a comprehensive framework for evaluating the safety, off-target risks, and experimental validation protocols for N-cycloheptyl-4-ethoxybenzenesulfonamide.

Structure-Toxicity Relationship (STR) Analysis

To accurately predict the safety profile of a small molecule, one must deconstruct its functional groups. The toxicity of N-cycloheptyl-4-ethoxybenzenesulfonamide is driven by three distinct structural domains:

A. The Benzenesulfonamide Core: Metalloenzyme Off-Targeting

Unsubstituted and mono-substituted benzenesulfonamides are classical pharmacophores for Carbonic Anhydrase (CA) inhibition[4]. While N-substitution (as seen with the cycloheptyl group) typically reduces the affinity for CA compared to primary sulfonamides, off-target binding to widespread CA isoforms (e.g., hCA I, II, IX) remains a primary toxicological concern[4]. Unintended CA inhibition can lead to systemic metabolic acidosis, electrolyte imbalances (alkaline diuresis), and fatigue[2]. Furthermore, while it lacks the immunogenic arylamine group found in antimicrobial sulfonamides (which are notorious for causing Stevens-Johnson Syndrome)[3], idiosyncratic hypersensitivity remains a baseline risk for all sulfonamide-containing drugs[2].

B. The 4-Ethoxy Substituent: Metabolic Lability

The para-ethoxy group serves as an electron-donating moiety but introduces a site of metabolic vulnerability. In the hepatic environment, ether linkages are highly susceptible to CYP450-mediated O-dealkylation (primarily via CYP2C9 and CYP3A4). This reaction cleaves the ethyl group, releasing acetaldehyde and yielding a 4-hydroxybenzenesulfonamide metabolite. The resulting phenolic compound can undergo Phase II glucuronidation or, under oxidative stress, form reactive quinone-imine intermediates that covalently bind to hepatic proteins, potentially inducing drug-induced liver injury (DILI).

C. The N-Cycloheptyl Ring: Lipophilicity and Cardiotoxicity

The inclusion of a bulky, seven-membered cycloalkane ring significantly increases the molecule's partition coefficient (LogP). While this enhances membrane permeability and central nervous system (CNS) penetration, excessive lipophilicity is a well-documented driver of promiscuous protein binding. Specifically, lipophilic molecules with a sulfonamide/amine character have a high propensity to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Mechanistic Toxicity Pathways

The following diagram illustrates the predicted hepatic metabolism and off-target distribution pathways that drive the toxicity profile of N-cycloheptyl-4-ethoxybenzenesulfonamide.

Metabolism Parent N-cycloheptyl-4-ethoxy benzenesulfonamide CYP Hepatic CYP450 (CYP2C9 / CYP3A4) Parent->CYP O-Dealkylation OffTarget Off-Target Binding (hERG / Carbonic Anhydrase) Parent->OffTarget Lipophilic distribution Metabolite 4-hydroxybenzenesulfonamide Metabolite (Phenolic) CYP->Metabolite Oxidation Excretion Phase II Conjugation & Renal Excretion Metabolite->Excretion Glucuronidation / Sulfation

Caption: Predicted metabolic and off-target pathways for N-cycloheptyl-4-ethoxybenzenesulfonamide.

Quantitative Safety & Physicochemical Profiling

The table below summarizes the predicted physicochemical properties and associated toxicological risks, establishing a baseline for required in vitro testing.

ParameterPredicted Value / Risk LevelMechanistic Rationale
Molecular Weight 297.41 g/mol Falls well within Lipinski’s Rule of 5; highly suitable for oral absorption.
Lipophilicity (cLogP) 3.5 – 4.2Driven by the cycloheptyl ring. Increases risk of phospholipidosis and hERG binding.
Acute Oral Toxicity Low to ModerateStructurally related toluenesulfonamides show low acute toxicity but require monitoring for repeated-dose liver effects.
hERG Liability ModerateThe combination of a lipophilic core and a sulfonamide nitrogen creates a moderate pharmacophore match for the hERG inner cavity.
Carbonic Anhydrase Inhibition Low to ModerateN-substitution sterically hinders optimal binding to the CA active site zinc ion, reducing risk compared to primary sulfonamides[4].

Experimental Safety Validation Protocols

To empirically validate the theoretical risks outlined above, the following self-validating protocols must be executed. As an Application Scientist, I emphasize that these protocols are designed not just to generate data, but to prove causality through the strict use of positive and negative controls.

Protocol 1: CYP450 Phenotyping and O-Dealkylation Stability Assay

Objective: To determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound, and to quantify the formation of the 4-hydroxy metabolite. Causality Rationale: By selectively inhibiting specific CYP isoforms, we can pinpoint exactly which enzyme is responsible for the O-dealkylation of the ethoxy group, allowing us to predict drug-drug interactions (DDIs).

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH and maintain enzyme stability.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with N-cycloheptyl-4-ethoxybenzenesulfonamide (test concentration 1 µM) in the buffer.

  • Inhibitor Spiking (The Control System): Divide the mixture into three cohorts.

    • Cohort A: No inhibitor (Baseline clearance).

    • Cohort B: Add Sulfaphenazole (Selective CYP2C9 inhibitor).

    • Cohort C: Add Ketoconazole (Selective CYP3A4 inhibitor).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Why NADPH? CYP450 enzymes are monooxygenases that require electron transfer from NADPH to catalyze the cleavage of the ether bond.

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Readout: Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the predicted M-28 transition (loss of the ethyl group).

Protocol 2: Automated Patch-Clamp Assay for hERG Liability

Objective: To quantify the IC50​ of the compound against the hERG potassium channel. Causality Rationale: The cycloheptyl group's lipophilicity raises the risk of channel blockade. Patch-clamp electrophysiology is the FDA-mandated gold standard (ICH S7B) because it directly measures ion current rather than relying on proxy binding assays.

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for seal formation.

  • Electrophysiological Setup: Transfer cells to an automated patch-clamp system (e.g., QPatch). Use an extracellular solution containing physiological concentrations of Na+ , K+ , Ca2+ , and Mg2+ (pH 7.4).

  • Voltage Protocol: Establish a whole-cell configuration (gigaseal > 1 G Ω ). Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Application: Perfuse N-cycloheptyl-4-ethoxybenzenesulfonamide at escalating concentrations (0.1 µM, 1 µM, 10 µM, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Validation: Apply 0.1 µM Terfenadine (a known potent hERG blocker) at the end of the assay. Self-Validation: If Terfenadine does not completely abolish the tail current, the cell is compromised, and the data point must be discarded.

  • Data Analysis: Calculate the fractional block of the tail current at each concentration to generate a dose-response curve and derive the IC50​ .

Conclusion

N-cycloheptyl-4-ethoxybenzenesulfonamide presents a complex but manageable safety profile. Its primary liabilities stem from its high lipophilicity (driven by the cycloheptyl ring) and the metabolic lability of its ethoxy ether linkage. While its N-substituted nature mitigates the severe carbonic anhydrase inhibition and hypersensitivity risks associated with primary sulfonamides, rigorous in vitro profiling—specifically targeting CYP-mediated reactive metabolite formation and hERG electrophysiology—is mandatory before advancing this compound in any preclinical development pipeline.

References

  • Australian Government Department of Health and Aged Care. "Toluenesulfonamides - Evaluation statement - 14 January 2022". Industrial Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. "Carbonic Anhydrase Inhibitors - StatPearls". NCBI Bookshelf. Available at:[Link]

  • National Pharmaceutical Regulatory Agency (NPRA). "Acetazolamide: Risk of Severe Cutaneous Adverse Reactions (SCARs)". NPRA Malaysia. Available at:[Link]

  • Journal of Medicinal Chemistry. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action". ACS Publications. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide: An Application Note and Detailed Protocol

Introduction N-cycloheptyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cycloheptyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a cycloheptyl group and an ethoxybenzene moiety can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide, intended for researchers and professionals in the fields of organic synthesis and drug development. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Reaction Scheme

The synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide is a two-step process. The first step involves the synthesis of the key intermediate, 4-ethoxybenzenesulfonyl chloride, via an electrophilic aromatic substitution reaction of phenetole with chlorosulfonic acid. The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with cycloheptylamine to yield the final product.

Synthesis_Workflow Phenetole Phenetole Step1 Step 1: Electrophilic Aromatic Sulfonylation Phenetole->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 4-Ethoxybenzenesulfonyl_Chloride 4-Ethoxybenzenesulfonyl Chloride Step1->4-Ethoxybenzenesulfonyl_Chloride Step2 Step 2: Sulfonamide Formation 4-Ethoxybenzenesulfonyl_Chloride->Step2 Cycloheptylamine Cycloheptylamine Cycloheptylamine->Step2 N-cycloheptyl-4-ethoxybenzenesulfonamide N-cycloheptyl-4-ethoxybenzenesulfonamide Step2->N-cycloheptyl-4-ethoxybenzenesulfonamide

Caption: Overall synthetic workflow for N-cycloheptyl-4-ethoxybenzenesulfonamide.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
PhenetoleReagentSigma-Aldrich
Chlorosulfonic acidReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich
Cycloheptylamine99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Diethyl etherACS reagent, ≥99.0%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Hydrochloric acid (HCl)37%Fisher Scientific
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Instrumentation
  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • UV lamp (254 nm)

  • Glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)

  • Mass Spectrometer (MS) with Electrospray Ionization (ESI) source

  • Melting point apparatus

Experimental Protocol

Part 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

This procedure is adapted from the well-established method of electrophilic aromatic sulfonation of benzene and its derivatives.[1]

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution (to neutralize the evolved HCl gas), add phenetole (12.2 g, 0.1 mol). Cool the flask to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (23.3 g, 0.2 mol) dropwise to the stirred phenetole over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The reaction is highly exothermic and generates a significant amount of HCl gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by TLC (eluent: hexanes/ethyl acetate 4:1), observing the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. The crude 4-ethoxybenzenesulfonyl chloride will precipitate as a white solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL), a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-ethoxybenzenesulfonyl chloride. The product is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a minimal amount of cold hexanes.

Part 2: Synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide

This step involves the reaction of the synthesized 4-ethoxybenzenesulfonyl chloride with cycloheptylamine. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.[2]

Sulfonamide_Formation Start Dissolve Cycloheptylamine & Triethylamine in DCM Add_Sulfonyl_Chloride Add 4-Ethoxybenzenesulfonyl Chloride Solution Dropwise at 0-5 °C Start->Add_Sulfonyl_Chloride Stir_RT Stir at Room Temperature (Monitor by TLC) Add_Sulfonyl_Chloride->Stir_RT Workup Aqueous Work-up (Wash with H₂O, dilute HCl, and brine) Stir_RT->Workup Dry_Concentrate Dry over MgSO₄ and Concentrate Workup->Dry_Concentrate Purification Purify by Column Chromatography or Recrystallization Dry_Concentrate->Purification Final_Product N-cycloheptyl-4-ethoxybenzenesulfonamide Purification->Final_Product

Caption: Step-by-step workflow for the sulfonamide formation reaction.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve cycloheptylamine (11.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the crude 4-ethoxybenzenesulfonyl chloride (approximately 0.1 mol) from Part 1 in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate 3:1) until the starting sulfonyl chloride is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL), 1 M HCl (2 x 50 mL) to remove excess amine and triethylamine hydrochloride, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-cycloheptyl-4-ethoxybenzenesulfonamide.

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization and Expected Results

The final product, N-cycloheptyl-4-ethoxybenzenesulfonamide, is expected to be a white to off-white solid.

Parameter Expected Value/Characteristics
Appearance White to off-white solid
Molecular Formula C₁₅H₂₃NO₃S
Molecular Weight 297.42 g/mol
Melting Point Estimated to be in the range of 50-70 °C, based on similar compounds such as N-cycloheptyl-4-methylbenzenesulfonamide (55-56 °C).[3]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.5 (m, 1H, -NHCH-), ~1.8-1.4 (m, 12H, cycloheptyl-H), ~1.45 (t, 3H, -OCH₂CH₃). The exact chemical shifts may vary.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~162 (Ar-C-O), ~135 (Ar-C-S), ~129 (Ar-CH), ~114 (Ar-CH), ~64 (-OCH₂CH₃), ~55 (-NHCH-), ~36 (cycloheptyl-CH₂), ~28 (cycloheptyl-CH₂), ~24 (cycloheptyl-CH₂), ~15 (-OCH₂CH₃). The exact chemical shifts may vary.
Mass Spectrometry (ESI+) Expected m/z: 298.15 [M+H]⁺, 320.13 [M+Na]⁺.

Troubleshooting

Issue Possible Cause Solution
Low yield in Part 1 Incomplete reaction; hydrolysis of chlorosulfonic acid.Ensure anhydrous conditions; extend reaction time; use a slight excess of chlorosulfonic acid.
Low yield in Part 2 Incomplete reaction; hydrolysis of sulfonyl chloride.Ensure anhydrous conditions; use fresh sulfonyl chloride; increase reaction time or temperature moderately.
Product is an oil Presence of impurities.Purify by column chromatography.
Difficulty in crystallization Presence of impurities.Purify by column chromatography before attempting recrystallization; try different solvent systems.

Safety Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • Standard laboratory safety practices should be followed at all times.

References

  • Hoffman Fine Chemicals. N-Cycloheptyl-4-methylbenzenesulfonamide. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921). [Link]

  • Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]

  • PMC. N-Cyclohexyl-4-methoxybenzenesulfonamide. [Link]

Sources

Application

Development and Validation of a Stability-Indicating HPLC Method for N-cycloheptyl-4-ethoxybenzenesulfonamide

Application Note Abstract This document details the development and subsequent validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This document details the development and subsequent validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of N-cycloheptyl-4-ethoxybenzenesulfonamide. The method is suitable for routine quality control and stability testing of the compound in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 reversed-phase column with a mobile phase of acetonitrile and water, followed by UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5][6] Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method.[7][8][9][10][11]

Introduction

N-cycloheptyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development process. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[12][13][14][15][16] This application note provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for N-cycloheptyl-4-ethoxybenzenesulfonamide.

The primary objective of this work was to develop a simple, rapid, and reliable HPLC method and validate it according to the stringent requirements of the ICH guidelines.[1][2][3][4][5][6] Additionally, the method was challenged through forced degradation studies to ensure it can effectively separate the parent drug from its potential degradation products, thereby confirming its utility as a stability-indicating assay.[7][8][9][10][11]

Materials and Methods

Reagents and Standards
  • N-cycloheptyl-4-ethoxybenzenesulfonamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Run Time10 minutes

Rationale for Selection of Chromatographic Conditions:

  • Column: A C18 column was chosen as it is a versatile reversed-phase column suitable for the separation of a wide range of non-polar to moderately polar compounds like the target analyte.[15][16] The dimensions and particle size provide a good balance between resolution and analysis time.

  • Mobile Phase: A mixture of acetonitrile and water was selected for the mobile phase due to its common use in reversed-phase chromatography and its ability to provide good peak shape and resolution for sulfonamides.[17][18][19][20] The addition of 0.1% formic acid helps to improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase and the analyte itself.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were found to provide optimal separation efficiency and a reasonable run time.

  • Detection Wavelength: The detection wavelength of 254 nm was selected based on the UV spectrum of N-cycloheptyl-4-ethoxybenzenesulfonamide, which showed significant absorbance at this wavelength, ensuring good sensitivity.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines.[1][2][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), quantitation limit (QL), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][21] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[7][8][9][10][11]

Protocol for Forced Degradation:

  • Acid Hydrolysis: A solution of N-cycloheptyl-4-ethoxybenzenesulfonamide (1 mg/mL in methanol) was treated with 1N HCl and refluxed for 4 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: A solution of the drug was treated with 1N NaOH and refluxed for 4 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: The drug solution was treated with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in a hot air oven at 105 °C for 48 hours. A solution was then prepared from the stressed solid.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

All stressed samples were then diluted to an appropriate concentration and injected into the HPLC system. The chromatograms were evaluated for the separation of the main peak from any degradation product peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2]

Protocol:

  • Prepare a stock solution of N-cycloheptyl-4-ethoxybenzenesulfonamide (1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a series of at least five calibration standards ranging from 5 to 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

The specified range is derived from the linearity studies and depends on the intended application of the procedure.[2]

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][21]

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of N-cycloheptyl-4-ethoxybenzenesulfonamide into a placebo matrix (if applicable) or by standard addition.

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery at each level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the relative standard deviation (RSD) for the peak areas.

Detection Limit (DL) and Quantitation Limit (QL)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Protocol:

DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • DL = 3.3 × (σ / S)

  • QL = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][21]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Parameters to be varied include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile:Water ratio ± 2%)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results for each varied condition.

Results and Discussion

(This section would typically contain the experimental data, tables summarizing the results, and chromatograms. For the purpose of this application note, example data is presented.)

Table 2: Summary of Validation Results

Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of the analytePeak is pure and well-resolved from degradation products
Linearity (r²) ≥ 0.9990.9998
Range -5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Detection Limit (DL) -0.1 µg/mL
Quantitation Limit (QL) -0.3 µg/mL
Robustness System suitability parameters within limitsMethod is robust for all tested variations

The forced degradation studies showed significant degradation of N-cycloheptyl-4-ethoxybenzenesulfonamide under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. In all cases, the degradation product peaks were well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method.

Visualizations

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Define Analytical Target Profile col_sel Column Selection (e.g., C18, C8) start->col_sel mp_opt Mobile Phase Optimization (Acetonitrile, Water, pH) col_sel->mp_opt det_sel Detector Parameter Selection (Wavelength) mp_opt->det_sel opt_cond Optimized Chromatographic Conditions det_sel->opt_cond specificity Specificity (Forced Degradation) opt_cond->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision dl_ql DL & QL precision->dl_ql robustness Robustness dl_ql->robustness validated_method Validated Method robustness->validated_method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, rapid, precise, accurate, and robust stability-indicating RP-HPLC method for the determination of N-cycloheptyl-4-ethoxybenzenesulfonamide has been developed and validated in accordance with ICH guidelines. The method is suitable for the routine analysis of the drug in quality control and stability studies. The successful separation of the drug from its degradation products confirms the stability-indicating power of the method.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • An Introduction to Pharmaceutical Stress Testing. (2022). Vlacon. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). Pharmaceutical Technology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (2011). PubMed. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. (n.d.). Analytical Methods. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Taylor & Francis Online. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

Sources

Method

In-Depth Application Note: ^1^H and ^13^C NMR Characterization of N-Cycloheptyl-4-ethoxybenzenesulfonamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, experimental causality, and self-validating NMR protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, experimental causality, and self-validating NMR protocols.

Introduction & Scientific Rationale

Sulfonamides represent a highly privileged scaffold in medicinal chemistry, frequently utilized as enzyme inhibitors, antimicrobial agents, and GPCR ligands. The compound N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) combines a lipophilic cycloheptyl ring with a hydrogen-bond donating sulfonamide linker and a para-substituted ethoxyaryl system.

Rigorous structural validation of such compounds is critical during drug development to ensure batch-to-batch consistency, purity, and correct regiochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This application note provides a comprehensive, field-proven methodology for the ^1^H and ^13^C NMR characterization of N-cycloheptyl-4-ethoxybenzenesulfonamide, explaining not just the how, but the causality behind each experimental choice.

Structural Breakdown & Spin System Logic

To accurately assign the NMR spectra, the molecule must be conceptually divided into three distinct spin systems. Understanding these isolated systems allows for a self-validating assignment strategy where each fragment's integration and splitting pattern confirms the overall molecular topology[1].

Spin_Systems Core N-Cycloheptyl-4-ethoxybenzenesulfonamide Sub1 4-Ethoxy Group (A3X2 Spin System) Core->Sub1 Sub2 Aryl Ring (AA'BB' System) Core->Sub2 Sub3 Sulfonamide Linker (-SO2-NH-) Core->Sub3 Sub4 Cycloheptyl Ring (Complex Multiplet) Core->Sub4 Sub1->Sub2 HMBC (O-CH2 to Ar-C4) Sub2->Sub3 HMBC (Ar-C1 to SO2) Sub3->Sub4 COSY (NH to CH)

Caption: Conceptual breakdown of the molecule into four distinct spin systems and their 2D NMR connectivity.

Mechanistic Insights into the Spin Systems:
  • The Aryl Ring (AA'BB' System): The para-substitution of the benzene ring creates a plane of symmetry. While the protons are chemically equivalent, they are magnetically non-equivalent. This results in a classic second-order AA'BB' splitting pattern, which at high field strengths (≥400 MHz) closely approximates two distinct doublets with an ortho-coupling constant ( J≈8.5−9.0 Hz)[2].

  • The Ethoxy Group (A3X2 System): The oxygen atom strongly deshields the adjacent methylene (-CH2-) protons, pushing them downfield (4.0 ppm) into a distinct quartet, while the terminal methyl (-CH3~) appears as a high-field triplet (~1.4 ppm)[1].

  • The Cycloheptyl Ring: Unlike rigid six-membered rings, the seven-membered cycloheptyl ring undergoes rapid conformational interconversion (pseudorotation) at room temperature. This dynamic behavior averages the axial and equatorial environments, resulting in a broad, complex multiplet for the twelve -CHngcontent-ng-c2822837209="" class="ng-star-inserted">2- protons, while the single -CH- proton adjacent to the electronegative nitrogen is shifted downfield (~3.3 ppm).

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is directly proportional to the rigor of the sample preparation. The following protocol is designed to eliminate common artifacts (e.g., poor shimming, dynamic range issues, and baseline distortion).

Sample Preparation
  • Solvent Selection: Use 99.8% Deuterated Chloroform (CDCl3). CDCl3 is ideal for sulfonamides as it provides excellent solubility without the strong hydrogen-bonding interference seen in DMSO- d6​ or Methanol- d4​ , allowing the -NH- proton to be clearly observed[3].

  • Concentration: Weigh exactly 15–20 mg of the analyte. Dissolve in 0.6 mL of CDCl3. Causality: This concentration strikes the optimal balance between signal-to-noise ratio (SNR) for ^13^C acquisition and avoiding viscosity-induced line broadening[3].

  • Internal Referencing: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). Causality: Adding TMS manually often results in an excessively large reference peak that exceeds the receiver's dynamic range, distorting the baseline. Using pre-spiked solvent ensures a small, sharp reference signal at exactly 0.00 ppm.

  • Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Solid micro-particles possess different magnetic susceptibilities than the surrounding solution. Their presence distorts the localized magnetic field homogeneity, causing broad lines that cannot be corrected by shimming.

  • Sample Depth: Ensure the sample height in the tube is exactly 5.0 to 5.5 cm. Causality: The main magnetic field direction is vertical. A sample depth of 5 cm ensures the liquid column perfectly spans the active volume of the probe coils, optimizing the shimming profile and minimizing convection currents.

NMR_Workflow A 1. Dissolution (15 mg in 0.6 mL CDCl3) B 2. Filtration (Glass Wool Plug) A->B C 3. Tube Loading (5 mm tube, 5 cm depth) B->C D 4. Acquisition (400/500 MHz, 298 K) C->D E 5. Processing (FT, Phase, Baseline) D->E

Caption: Step-by-step self-validating workflow for NMR sample preparation and data acquisition.

Instrument Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • Temperature: 298 K (Standard room temperature).

  • ^1^H NMR Parameters: 16–32 scans; Relaxation delay (D1) = 2.0 s; Acquisition time (AQ) = 3.0 s.

  • ^13^C NMR Parameters: 1024–2048 scans (depending on exact concentration); Relaxation delay (D1) = 2.0 s; Power-gated broadband proton decoupling (WALTZ-16).

Data Presentation & Peak Assignments

The following tables summarize the expected quantitative data for N-cycloheptyl-4-ethoxybenzenesulfonamide, synthesized from established chemical shift rules and structurally identical fragments from peer-reviewed literature[1][2].

Table 1: ^1^H NMR Assignments (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
0.80 – 1.85 Multiplet (m)-12HCycloheptyl ring -CH2- protons (C2' to C7')
1.40 Triplet (t)7.03HEthoxy -CH3
3.35 Multiplet (m)-1HCycloheptyl -CH-N (C1')
4.05 Quartet (q)7.02HEthoxy -O-CH2-
4.75 Doublet (d)*7.51HSulfonamide -NH-
6.95 Doublet (d) 8.82HAryl protons (C3, C5) - adjacent to ethoxy
7.82 Doublet (d)8.82HAryl protons (C2, C6) - adjacent to sulfonyl

*Note: The -NH- proton may appear as a broad singlet depending on trace water content and hydrogen exchange rates. If coupled to the cycloheptyl -CH-, it appears as a doublet. **Note: Approximated as doublets; technically an AA'BB' system.

Table 2: ^13^C NMR Assignments (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Structural Assignment
14.6 CH3 (Positive)Ethoxy -CH3
24.0, 28.2, 34.8 CH2 (Negative)Cycloheptyl ring carbons (C2'-C7')
53.5 CH (Positive)Cycloheptyl -CH-N (C1')
64.0 CH2 (Negative)Ethoxy -O-CH2-
114.5 CH (Positive)Aryl carbons (C3, C5)
129.2 CH (Positive)Aryl carbons (C2, C6)
132.5 Quaternary (Null)Aryl carbon (C1) - bound to -SO2-
162.0 Quaternary (Null)Aryl carbon (C4) - bound to -O-

Conclusion

The successful ^1^H and ^13^C NMR characterization of N-cycloheptyl-4-ethoxybenzenesulfonamide relies heavily on meticulous sample preparation to ensure high magnetic field homogeneity. By understanding the underlying spin systems—specifically the AA'BB' nature of the para-substituted aromatic ring and the dynamic conformational averaging of the cycloheptyl group—analysts can confidently validate the structural integrity of this privileged medicinal scaffold.

References

  • Chemical Research Support: Sample Preparation & NMR Tubes Weizmann Institute of Science. URL:[Link]

  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli National Institutes of Health (NIH) / PMC. URL:[Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides Organic & Medicinal Chemistry International Journal, Juniper Publishers. URL:[Link]

Sources

Application

using N-cycloheptyl-4-ethoxybenzenesulfonamide as a precursor in organic synthesis

Application Note: Strategic Utilization of N-Cycloheptyl-4-ethoxybenzenesulfonamide (CAS 640714-66-5) as a Versatile Precursor in Organic Synthesis Executive Summary For drug development professionals and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of N-Cycloheptyl-4-ethoxybenzenesulfonamide (CAS 640714-66-5) as a Versatile Precursor in Organic Synthesis

Executive Summary

For drug development professionals and synthetic chemists, the efficient construction of complex molecular architectures requires highly versatile building blocks. N-Cycloheptyl-4-ethoxybenzenesulfonamide (CAS 640714-66-5) is a bifunctional precursor that offers distinct, orthogonal sites for chemical modification. This application note details three divergent synthetic pathways leveraging this compound: N-alkylation via the Mitsunobu reaction, regioselective functionalization via Directed ortho-Metalation (DoM), and Lewis acid-mediated ether cleavage. By understanding the mechanistic causality behind these protocols, researchers can reliably integrate this precursor into complex library synthesis and medicinal chemistry campaigns.

Chemical Profile & Mechanistic Rationale

N-Cycloheptyl-4-ethoxybenzenesulfonamide possesses three critical reactive domains that dictate its utility in organic synthesis:

  • The Secondary Sulfonamide (N-H): With a pKa of approximately 10, the sulfonamide proton is sufficiently acidic to participate as a pronucleophile in dehydrative redox couplings (Mitsunobu reactions)[1].

  • The Benzenesulfonamide Core: The sulfonamide moiety acts as a powerful Directed Metalation Group (DMG). The oxygen atoms of the sulfonyl group coordinate with lithium bases (Complex Induced Proximity Effect), directing deprotonation strictly to the ortho-position[2][3].

  • The 4-Ethoxy Ether: While stable to basic and nucleophilic conditions, the para-ethoxy group can be selectively cleaved by strong Lewis acids (e.g., BBr3) to reveal a phenol, which can subsequently be converted into a triflate for transition-metal cross-coupling[4].

DivergentSynthesis SM N-Cycloheptyl-4-ethoxy- benzenesulfonamide Mitsunobu N-Alkylation (Mitsunobu) SM->Mitsunobu ROH, PPh3, DIAD DoM Directed ortho-Metalation (DoM) SM->DoM 1. n-BuLi/TMEDA 2. Electrophile (E+) Cleavage Ether Cleavage (BBr3) SM->Cleavage BBr3, DCM Prod1 N-Alkyl-N-cycloheptyl- 4-ethoxybenzenesulfonamide Mitsunobu->Prod1 Prod2 ortho-Substituted Benzenesulfonamide DoM->Prod2 Prod3 N-Cycloheptyl-4-hydroxy- benzenesulfonamide Cleavage->Prod3

Divergent synthetic pathways from N-cycloheptyl-4-ethoxybenzenesulfonamide.

Experimental Protocols

Protocol A: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction converts primary or secondary alcohols into N-alkyl sulfonamides with complete inversion of stereochemistry[1].

  • Causality of Reagents: Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate. DIAD is preferred over DEAD due to its liquid state at room temperature and superior safety profile. The sulfonamide's pKa (~10) is perfectly tuned to protonate the betaine, driving the formation of the reactive alkoxyphosphonium ion.

  • Self-Validating System: The reaction mixture will initially turn deep yellow upon DIAD addition. As the active betaine is consumed by the alcohol and sulfonamide, the yellow color fades to pale yellow or colorless, visually validating reaction progress.

Step-by-Step Methodology:

  • In an oven-dried flask under inert atmosphere (N2), dissolve N-cycloheptyl-4-ethoxybenzenesulfonamide (1.0 eq), the target alcohol (1.2 eq), and PPh3 (1.3 eq) in anhydrous THF (0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling prevents the premature thermal decomposition of the betaine intermediate.

  • Add DIAD (1.3 eq) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4–12 hours. Monitor via TLC (3:1 Hexanes/EtOAc). Complete consumption of the UV-active starting material (Rf ~0.3) and appearance of a less polar product spot (Rf ~0.6) validates completion.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Directed ortho-Metalation (DoM)

The sulfonamide acts as a DMG to regioselectively functionalize the aromatic ring[3].

  • Causality of Reagents: Because the starting material is a secondary sulfonamide, the first equivalent of n-butyllithium (n-BuLi) merely deprotonates the N-H bond. A second equivalent is strictly required to perform the C-H abstraction. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to break up n-BuLi hexamers, increasing the kinetic basicity of the reagent[2].

  • Self-Validating System: The formation of the ortho-lithiated dianion generates a vibrant deep yellow/orange solution. Upon the addition of the electrophile (e.g., DMF, MeI, or I2), the color rapidly discharges back to pale yellow, confirming successful electrophilic trapping.

Step-by-Step Methodology:

  • Dissolve N-cycloheptyl-4-ethoxybenzenesulfonamide (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF (0.1 M) under N2.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete dianion formation (solution turns deep orange).

  • Re-cool to -78 °C and add the desired electrophile (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature over 2 hours. The color discharge validates the quenching event.

  • Quench with saturated aqueous NH4Cl, extract with DCM, and purify.

DoMMechanism Step1 Neutral Sulfonamide (Starting Material) Step2 N-Deprotonation (Monoanion) Step1->Step2 n-BuLi (1.0 eq) Fast N-H abstraction Step3 ortho-Lithiation (Dianion Intermediate) Step2->Step3 n-BuLi (1.2 eq), TMEDA Directed C-H abstraction Step4 Electrophilic Quench (ortho-Substituted Product) Step3->Step4 Electrophile (E+) Regioselective trapping

Mechanism of Directed ortho-Metalation (DoM) for secondary benzenesulfonamides.

Protocol C: Lewis Acid-Mediated Ether Cleavage

This protocol utilizes Boron tribromide (BBr3) to cleave the para-ethoxy ether, yielding a phenol[4].

  • Causality of Reagents: BBr3 is a highly oxophilic Lewis acid. The empty p-orbital on boron coordinates with the ether oxygen, weakening the O-CH2CH3 bond. Subsequent nucleophilic attack by bromide on the ethyl group liberates ethyl bromide and forms a boron-aryloxide intermediate, which is hydrolyzed to the phenol during workup.

  • Self-Validating System: The addition of BBr3 to the ether at -78 °C produces a dark complexation mixture. During the aqueous quench, a vigorous exotherm and the formation of a white precipitate (boric acid) validate the destruction of the active boron species.

Step-by-Step Methodology:

  • Dissolve the sulfonamide (1.0 eq) in anhydrous DCM (0.1 M) under N2 and cool to -78 °C. Rationale: The initial Lewis acid-base complexation is highly exothermic; low temperatures prevent charring and side reactions.

  • Slowly add BBr3 (3.0 eq, 1.0 M in DCM) dropwise.

  • Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Re-cool to 0 °C and carefully quench with dropwise addition of water (Caution: Highly exothermic, HBr gas evolution).

  • Extract the aqueous layer with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and key analytical markers for validating the success of each synthetic pathway.

TransformationReagents & ConditionsTarget Bond AlteredTypical YieldKey Analytical Validation (1H NMR)
N-Alkylation ROH, PPh3, DIAD, THF, 0 °C to RTC-N Bond Formation75–90%Disappearance of sulfonamide N-H (~δ 4.5–5.5 ppm broad singlet).
DoM n-BuLi, TMEDA, THF, -78 °C, then E+C-C or C-X Bond Formation60–85%Loss of one aromatic proton; alteration of the para-substituted AA'BB' splitting pattern.
Ether Cleavage BBr3, DCM, -78 °C to RTC-O Bond Cleavage80–95%Complete loss of ethoxy signals (δ 1.4 t, δ 4.0 q); appearance of phenolic O-H.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Metalated Sulfonamides and their Synthetic Applic
  • A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides. Benchchem.
  • Deprotection of Arenediazonium Tetrafluoroborate Ethers with BBr3.

Sources

Method

Mass Spectrometry Method Development and Validation for N-Cycloheptyl-4-ethoxybenzenesulfonamide Detection

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma / Serum Platform: UHPLC-ESI-QqQ-MS/MS Introduction & Chemical Profile N-Cycloheptyl-4-ethoxybenzenesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma / Serum Platform: UHPLC-ESI-QqQ-MS/MS

Introduction & Chemical Profile

N-Cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) is a highly lipophilic sulfonamide derivative. The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of Hypoxia-Inducible Factor (HIF-1) inhibitors, SPPL2a modulators, and novel antimicrobial agents.

Accurate pharmacokinetic (PK) profiling of this compound requires a highly sensitive and specific bioanalytical method. This application note details the causality behind the ionization, fragmentation, and chromatographic behavior of N-cycloheptyl-4-ethoxybenzenesulfonamide, providing a self-validating LC-MS/MS protocol designed in accordance with ICH M10 regulatory guidelines [1].

  • Molecular Formula: C₁₅H₂₃NO₃S

  • Monoisotopic Mass: 297.1399 Da

  • Protonated Precursor [M+H]⁺: 298.1472 m/z

  • LogP (Estimated): ~3.5 - 4.0

Mass Spectrometry Fundamentals: Ionization & Fragmentation Causality

Ionization Strategy (The "Why")

While sulfonamides can be analyzed in negative electrospray ionization (ESI-) due to the acidic nature of the sulfonamide proton, the presence of the electron-donating ethoxy group and the secondary amine nature of the N-cycloheptyl moiety makes Positive Electrospray Ionization (ESI+) highly efficient. The addition of 0.1% formic acid in the mobile phase drives the equilibrium toward the protonated species [M+H]⁺ at m/z 298.15, yielding superior signal-to-noise (S/N) ratios compared to ESI-.

Collision-Induced Dissociation (CID) Pathways

Under tandem mass spectrometry (MS/MS) conditions, arylsulfonamides undergo highly predictable and structurally diagnostic fragmentation pathways [2, 3].

  • S-N Bond Cleavage (Quantifier): The primary and most energetically favorable cleavage occurs at the sulfonamide S-N bond. The neutral loss of cycloheptylamine (113.12 Da) leaves the highly stable 4-ethoxybenzenesulfonyl cation at m/z 185.03. This transition requires moderate collision energy (CE) and provides the highest abundance for quantitation.

  • SO₂ Extrusion (Qualifier 1): Increasing the collision energy induces a secondary rearrangement and extrusion of neutral sulfur dioxide (SO₂, 64 Da) from the sulfonyl cation, yielding the 4-ethoxyphenyl cation at m/z 121.06.

  • Aliphatic Charge Retention (Qualifier 2): An alternative S-N cleavage pathway results in charge retention on the aliphatic ring, generating the cycloheptyl cation at m/z 97.09.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 298.15 (C15H24NO3S)+ Frag1 Quantifier Ion [C8H9O3S]+ m/z 185.03 (4-ethoxybenzenesulfonyl) Precursor->Frag1 S-N Cleavage (-113 Da) Frag3 Qualifier Ion 2 [C7H13]+ m/z 97.09 (Cycloheptyl cation) Precursor->Frag3 S-N Cleavage (Charge on alkyl) Frag2 Qualifier Ion 1 [C8H9O]+ m/z 121.06 (4-ethoxyphenyl) Frag1->Frag2 SO2 Extrusion (-64 Da)

Figure 1: Proposed ESI+ CID fragmentation pathway for N-cycloheptyl-4-ethoxybenzenesulfonamide.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Due to the high lipophilicity of the cycloheptyl group, the analyte strongly binds to plasma proteins. A simple, high-throughput protein precipitation using acetonitrile (ACN) effectively disrupts these binding interactions while minimizing ion suppression.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma sample (Blank, QC, or Unknown) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide like glimepiride).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents solvent-effect peak distortion).

UHPLC Chromatographic Conditions

A sub-2-micron C18 column is selected to provide high theoretical plate counts, ensuring sharp peak widths (<5 seconds) which directly enhances MS sensitivity.

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.06
0.500.4095.05.06
3.000.405.095.06
4.000.405.095.06
4.100.4095.05.06
5.000.4095.05.06
Mass Spectrometry Parameters (QqQ)

The assay is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Global Source Parameters:

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-cycloheptyl-4-ethoxy...298.15185.03253018Quantifier
N-cycloheptyl-4-ethoxy...298.15121.06253032Qualifier 1
N-cycloheptyl-4-ethoxy...298.1597.09253025Qualifier 2

System Suitability & Self-Validating Workflow

To ensure the trustworthiness of the data, the protocol must operate as a self-validating system. According to the ICH M10 guidance [1], the following criteria must be met within every analytical batch:

  • Carryover Mitigation: A double-blank injection (matrix without analyte or IS) must immediately follow the Upper Limit of Quantification (ULOQ) sample. The analyte peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect Tracking: The Internal Standard (IS) response must be monitored across all samples. IS peak area variation must remain within 80% - 120% of the mean IS response of the batch. A drop below 80% indicates severe ion suppression from co-eluting matrix phospholipids.

  • Accuracy & Precision: Quality Control (QC) samples (Low, Mid, High) must calculate to within ±15% of their nominal concentrations, and the LLOQ must be within ±20% .

LCMS_Workflow Prep 1. Sample Prep Protein PPT (Acetonitrile) LC 2. UHPLC C18 Column Gradient Elution Prep->LC Ion 3. Ionization ESI Positive Mode (+3.5 kV) LC->Ion Quad 4. Detection MRM (QqQ MS) Transitions Ion->Quad Data 5. QC Validation Carryover <20% Accuracy ±15% Quad->Data

Figure 2: End-to-end self-validating LC-MS/MS bioanalytical workflow for sulfonamide quantification.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry, November 2022. [1]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379, 2003. [2]

  • Kokotou, M. G. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, 16(5), 513-519, 2020. [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-cycloheptyl-4-ethoxybenzenesulfonamide

Welcome to the Formulation and Troubleshooting Support Center. N-cycloheptyl-4-ethoxybenzenesulfonamide is a highly lipophilic molecule characterized by a bulky cycloheptyl ring, an ethoxybenzene core, and a sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Troubleshooting Support Center. N-cycloheptyl-4-ethoxybenzenesulfonamide is a highly lipophilic molecule characterized by a bulky cycloheptyl ring, an ethoxybenzene core, and a sulfonamide linker. These structural features drive high crystal lattice energy and severe hydrophobicity, resulting in poor aqueous solubility (typical of BCS Class II/IV compounds).

This guide provides researchers and drug development professionals with mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative data to overcome these formulation barriers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My compound precipitates immediately when diluted into standard biological assay buffers (e.g., PBS, pH 7.4). Why does this happen, and how can I prevent it for in vitro screening? Root Cause: The precipitation is driven by the compound's high lipophilicity[1]. The sulfonamide nitrogen is only weakly acidic (typically pKa ~8–10), meaning the molecule remains predominantly unionized at physiological pH (7.4). Without ionization to facilitate solvation, the hydrophobic cycloheptyl and ethoxybenzene groups rapidly aggregate to minimize contact with water. Mechanistic Solution: For in vitro assays, utilize co-solvency or surfactants. Preparing a high-concentration stock in a water-miscible solvent like DMSO disrupts the crystal lattice. When diluting into the assay buffer, maintaining a low concentration of a non-ionic surfactant (e.g., Tween-80) lowers the interfacial tension and prevents the hydrophobic moieties from nucleating into crystals[1].

Q2: We are moving to in vivo pharmacokinetic (PK) studies. We cannot use high concentrations of DMSO due to toxicity. What is the best formulation strategy? Root Cause: Co-solvents like DMSO or ethanol can cause tissue necrosis, hemolysis, or enzyme inhibition in vivo if used above 1-5% (v/v). Mechanistic Solution: You must alter the thermodynamic state of the drug or shield its hydrophobic regions without relying on bulk solvent changes. The two most effective strategies for lipophilic sulfonamides are Cyclodextrin Inclusion Complexation and Amorphous Solid Dispersions [2].

  • Cyclodextrins (e.g., HP-β-CD) possess a hydrophobic inner cavity that perfectly accommodates bulky, non-polar groups like the cycloheptyl ring, while their hydrophilic exterior maintains aqueous solubility[3].

  • Solid Dispersions force the drug out of its stable crystalline state into a high-energy amorphous state within a hydrophilic polymer matrix (like HPMC or PVP), drastically reducing the thermodynamic barrier to dissolution[4].

Q3: We tried a simple physical mixture of the drug with HP-β-CD, but the solubility did not improve. What went wrong? Root Cause: A physical mixture merely places the drug and the cyclodextrin in proximity; it does not provide the activation energy required for the lipophilic drug to displace the high-energy water molecules residing inside the cyclodextrin cavity. Mechanistic Solution: You must apply mechanical shear or thermal energy to drive the encapsulation process. Techniques such as kneading, co-precipitation, or solvent evaporation are strictly required to form a true inclusion complex[5].

Part 2: Logical Workflows & Mechanisms

Mechanism Drug N-cycloheptyl-4-ethoxy benzenesulfonamide (Crystalline, Lipophilic) CD Cyclodextrin (HP-β-CD) Hydrophobic Cavity Drug->CD Kneading / Heat SD Hydrophilic Polymer (HPMC / PVP) Drug->SD Solvent Evaporation Complex Inclusion Complex (Shielded Lipophilicity) CD->Complex Encapsulation Amorphous Solid Dispersion (Amorphous State) SD->Amorphous Lattice Disruption

Mechanisms of solubility enhancement for lipophilic sulfonamides.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This method utilizes mechanical shear to force the drug into the cyclodextrin cavity, effectively masking the lipophilic cycloheptyl and ethoxybenzene groups[5].

Step-by-Step Methodology:

  • Stoichiometric Weighing: Weigh N-cycloheptyl-4-ethoxybenzenesulfonamide and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:1 molar ratio.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of an ethanol:water (1:1 v/v) solution dropwise until a smooth, viscous paste is formed.

  • Mechanical Kneading: Gradually add the sulfonamide drug to the paste. Knead continuously for 45 to 60 minutes. Causality: The mechanical friction combined with the hydroalcoholic solvent lowers the activation energy, allowing the drug to displace water molecules inside the CD cavity.

  • Drying & Sizing: Dry the resulting paste in a vacuum desiccator at room temperature for 48 hours to remove all residual solvents. Pulverize the dried mass and pass it through a 60-mesh sieve.

  • Self-Validation Step (Phase Solubility Study): To prove true complexation (and not just physical mixing), perform a Higuchi-Connors phase solubility study. Suspend excess drug in aqueous solutions containing increasing concentrations of HP-β-CD. Shake for 48 hours, filter, and analyze via HPLC. Validation: If the plot of drug solubility vs. CD concentration yields a straight line with a slope less than 1 (an AL​ -type curve), you have mathematically validated the formation of a 1:1 stoichiometric inclusion complex[4].

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

This technique destroys the drug's insoluble crystal lattice, trapping it in a high-energy amorphous state within a water-soluble polymer[6].

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve the drug and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a 1:3 or 1:5 weight ratio using a common volatile solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v). Causality: Complete dissolution at the molecular level ensures the destruction of the drug's crystal lattice.

  • Rapid Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40°C. Causality: Rapid solvent removal prevents the drug molecules from re-associating and nucleating back into crystals, forcing them to freeze in an amorphous state within the polymer matrix.

  • Secondary Drying: Place the resulting film in a vacuum oven at 30°C for 24 hours to eliminate trace residual solvents.

  • Self-Validation Step (Thermal & Structural Analysis): Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) on the final powder. Validation: A successful solid dispersion will exhibit a broad halo in the PXRD diffractogram (absence of sharp Bragg peaks) and the complete disappearance of the drug's characteristic melting endotherm in the DSC thermogram. This definitively proves the conversion from crystalline to amorphous[4].

Part 4: Quantitative Data Presentation

The following table summarizes the expected quantitative improvements and mechanistic trade-offs for each solubility enhancement technique applied to lipophilic sulfonamides.

Enhancement TechniquePrimary Mechanism of ActionSuitable PhaseTypical Solubility IncreaseKey Excipients / Carriers
Co-solvency Reduces the dielectric constant of the bulk solventIn vitro assays10x – 100xDMSO, Ethanol, PEG 400
Surfactant Addition Lowers interfacial tension; forms solubilizing micellesIn vitro / In vivo5x – 50xTween-80, SDS, Cremophor EL
Inclusion Complexation Encapsulates hydrophobic moieties within a cavityIn vivo (Oral / IV)20x – 200xHP-β-CD, γ-Cyclodextrin
Solid Dispersion Converts crystalline lattice to a high-energy amorphous stateIn vivo (Oral)10x – 500xPVP K30, HPMC, PEG 6000

References

  • Journal of Advanced Pharmacy Education and Research (JAPER). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available at: [Link]

  • National Institutes of Health (PMC). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link]

  • National Institutes of Health (PMC). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at:[Link]

  • National Institutes of Health (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

Sources

Optimization

optimizing flash chromatography purification of N-cycloheptyl-4-ethoxybenzenesulfonamide

Welcome to the Technical Support Center for the isolation and purification of N-cycloheptyl-4-ethoxybenzenesulfonamide . This guide is designed for research scientists and drug development professionals, providing mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-cycloheptyl-4-ethoxybenzenesulfonamide . This guide is designed for research scientists and drug development professionals, providing mechanistic insights, validated Standard Operating Procedures (SOPs), and targeted troubleshooting for flash chromatography.

Chemical Profiling & Chromatographic Strategy

To optimize purification, we must first deconstruct the molecule's physicochemical profile:

  • Cycloheptyl Ring: Highly lipophilic and bulky, driving solubility in non-polar solvents.

  • 4-Ethoxybenzene Moiety: Aromatic with a mildly polar ether linkage.

  • Sulfonamide Core (-SO₂NH-): The critical functional group. The sulfonamide proton is mildly acidic (pKa ~10) and acts as a strong hydrogen bond donor, while the sulfonyl oxygens act as acceptors.

The Mechanistic Challenge: Standard normal-phase flash chromatography relies on unbonded silica gel, which is densely populated with mildly acidic, polar silanol groups (Si-OH). The hydrogen bonding between the sulfonamide core and these silanols causes a continuous adsorption-desorption drag during elution. This manifests as severe peak tailing, poor resolution, and low recovery. Because the target molecule is neutral-to-acidic, unbonded normal-phase silica remains the stationary phase of choice, provided the mobile phase is properly optimized [1].

Troubleshooting FAQs

Q: My compound streaks severely down the column, resulting in broad peaks and overlapping fractions. How do I resolve this? A: This is a classic symptom of silanol-sulfonamide hydrogen bonding. The secondary amine in the sulfonamide group interacts strongly with the stationary phase.

  • Solution: Introduce a competitive hydrogen-bonding modifier to the mobile phase. Adding 0.1% to 1% Acetic Acid (AcOH) to your Hexane/Ethyl Acetate gradient will protonate the silanol groups and competitively disrupt the interaction, sharpening the peak. Alternatively, switching to a Dichloromethane/Methanol (DCM/MeOH) system can provide the necessary polarity to overcome these interactions [2].

Q: The crude mixture precipitates at the top of the column when I load it, causing high backpressure and split peaks. What is causing this? A: This is caused by a solubility mismatch. While your compound may be soluble in pure Ethyl Acetate or DCM, it is likely insoluble in the highly non-polar starting mobile phase (e.g., 90:10 Hexane/EtOAc) required for proper retention. When the liquid sample hits the non-polar mobile phase at the column head, it crashes out, leading to channeling.

  • Solution: Abandon liquid injection and utilize the Dry Loading Protocol (see SOP 1 below). By pre-adsorbing the compound onto a high-surface-area silica plug, you bypass the localized precipitation phase, allowing the compound to elute smoothly as the gradient polarity increases [3].

Q: I am seeing co-elution with structurally similar impurities, such as unreacted cycloheptylamine. How can I improve resolution? A: Cycloheptylamine is highly basic and will interact differently with silica than your acidic sulfonamide. If they are co-eluting, your solvent system lacks the specific selectivity required to differentiate their pKa values.

  • Solution: Change the solvent selectivity entirely. If Hexane/EtOAc fails, switch to a Toluene/Acetone gradient. Toluene provides strong π-π interactions with the ethoxybenzene ring, altering the retention factor (Rf) of the target molecule relative to the aliphatic amine impurity [4].

Quantitative Data: Solvent System Optimization

The following table summarizes the quantitative impact of various mobile phase systems on the retention and resolution of N-cycloheptyl-4-ethoxybenzenesulfonamide.

Solvent SystemModifier ConcentrationPolarity IndexExpected Rf (Target)Resolution Impact & Causality
Hexane / EtOAc (70:30) NoneLow0.15 - 0.25High risk of tailing due to unshielded silanol interactions.
Hexane / EtOAc (70:30) 0.1% - 0.5% AcOHLow-Mod0.20 - 0.30Sharper peaks; acid competitively binds silanols, reducing drag.
DCM / MeOH (95:5) NoneModerate0.35 - 0.45Fast elution; ideal for highly retained, streaking compounds.
Toluene / Acetone (80:20) NoneModerate0.25 - 0.35Alternative selectivity; excellent for resolving co-eluting aliphatic amines.

Experimental Protocols (SOPs)

SOP 1: Self-Validating Dry Loading Protocol

This protocol ensures high-efficiency loading for compounds with poor solubility in non-polar starting gradients. It includes a self-validating stability check to guarantee scientific integrity [3].

  • Dissolution: Dissolve the crude N-cycloheptyl-4-ethoxybenzenesulfonamide mixture in a highly volatile, dissolving solvent (e.g., DCM or Acetone) in a round-bottom flask.

  • Silica Addition: Add dry, unbonded silica gel to the flask. The mass of the silica should be 2 to 3 times the mass of your crude compound.

  • Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure to remove the solvent completely, leaving a free-flowing, dry powder. Caution: Ensure the powder is completely dry; residual polar solvent (like Acetone) will ruin the initial column separation.

  • Self-Validation (Time-Zero TLC): Before loading, extract a few milligrams of the dry powder with EtOAc and spot it on a TLC plate alongside the original crude mixture. Develop the plate. Causality: If new spots appear, the compound is decomposing on the acidic silica surface. If stable, proceed to step 5.

  • Loading: Carefully pour the dry powder into the empty loading cartridge or directly onto the top of the pre-equilibrated flash column. Top with a thin layer of sand to prevent disturbance of the bed during solvent flow.

SOP 2: Gradient Optimization via 2D TLC Scouting

To prevent wasted runs on the automated flash system, validate your solvent system offline.

  • Spotting: Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • First Dimension: Develop the plate in Hexane/EtOAc (70:30). Remove and dry completely.

  • Second Dimension: Rotate the plate 90 degrees. Develop in an alternative system, such as Toluene/Acetone (80:20).

  • Analysis: Compounds that fall off the diagonal line indicate a shift in selectivity. Use the solvent system that provides the greatest orthogonal separation for your flash chromatography gradient [4].

Workflow Visualization

The following logical workflow dictates the decision-making process for troubleshooting purification issues with this specific sulfonamide.

PurificationTroubleshooting Start Crude N-cycloheptyl-4- ethoxybenzenesulfonamide Soluble Fully soluble in starting mobile phase? Start->Soluble Liquid Standard Liquid Loading Soluble->Liquid Yes Dry Dry Loading Protocol Soluble->Dry No Run Execute Flash Chromatography (Unbonded Silica) Liquid->Run Dry->Run Tailing Peak Tailing / Streaking? Run->Tailing Coelution Co-elution with Impurities? Tailing->Coelution No Modify Add 0.1% AcOH or Switch to DCM/MeOH Tailing->Modify Yes Gradient Optimize Gradient or Change Solvent Selectivity Coelution->Gradient Yes Pure Pure Fractions Collected Coelution->Pure No Modify->Run Re-run Gradient->Run Re-run

Caption: Logical troubleshooting workflow for sulfonamide flash chromatography purification.

References

  • Successful flash chromatography Biotage URL:[Link]

  • Flash Chromatography Basics Sorbent Technologies, Inc. URL: [Link]

  • Mastering Column Chromatography: Techniques and Tips Chrom Tech, Inc. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Temperature for N-Cycloheptyl-4-ethoxybenzenesulfonamide Synthesis

Welcome to the Application Support Center. The synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) via the coupling of 4-ethoxybenzenesulfonyl chloride and cycloheptylamine is a fundamental transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) via the coupling of 4-ethoxybenzenesulfonyl chloride and cycloheptylamine is a fundamental transformation in medicinal chemistry[1]. However, researchers frequently encounter yield-limiting side reactions—such as sulfonyl chloride hydrolysis and bis-sulfonylation—that are directly tied to improper thermal management[2][3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your reaction temperature, establish self-validating protocols, and maximize product purity.

Reaction Pathway & Thermal Dynamics

The following workflow illustrates how temperature dictates the kinetic and thermodynamic pathways during sulfonylation.

ReactionTemperature A 4-Ethoxybenzenesulfonyl Chloride + Cycloheptylamine B 0 °C Addition (Controlled Exotherm) A->B Ice Bath D > 25 °C Initial Addition (Uncontrolled Exotherm) A->D Ambient Temp C 25 °C Propagation (Thermodynamic Control) B->C Remove Bath E > 50 °C Heating (Kinetic Forcing) C->E Prolonged Heat F Target Product: N-Cycloheptyl-4-ethoxybenzenesulfonamide C->F High Yield (>90%) G Hydrolysis Byproduct: 4-Ethoxybenzenesulfonic Acid D->G Trace Moisture H Over-reaction Byproduct: Bis-sulfonamide E->H Excess Sulfonyl Chloride

Fig 1: Temperature-dependent reaction pathways in N-cycloheptyl-4-ethoxybenzenesulfonamide synthesis.

Troubleshooting Guides & FAQs

Q1: Why is strict temperature control at 0 °C required during the initial addition of 4-ethoxybenzenesulfonyl chloride to cycloheptylamine? Causality: The sulfonylation of aliphatic primary amines by sulfonyl chlorides is highly exothermic. Without active cooling, the localized heat spike accelerates the competitive hydrolysis of 4-ethoxybenzenesulfonyl chloride into 4-ethoxybenzenesulfonic acid[2]. This is especially critical because the electron-donating ethoxy group on the benzene ring slightly stabilizes the transition state for nucleophilic attack by trace water. Self-Validating Check: Always use an ice bath and a dropwise addition rate. If the reaction mixture begins to reflux or bubble vigorously upon addition, your thermal control has failed, and hydrolysis is likely occurring.

Q2: My reaction stalls at ~70% conversion when kept at room temperature (25 °C). Should I heat it to 50 °C? Causality: Cycloheptylamine possesses moderate steric bulk due to its seven-membered carbocycle. While the initial nucleophilic attack is fast at 0 °C, the reaction can stall as the concentration of reactants decreases. However, indiscriminately raising the temperature to 50 °C increases the thermodynamic likelihood of forming the α,α-bis-sulfonamide derivative, especially if the base is present in large excess[3]. Self-Validating Check: Before applying heat, verify that your base (e.g., Triethylamine) is in sufficient excess (2.0 eq) to neutralize the generated HCl[2][4]. If heating is absolutely required, do not exceed 40 °C and strictly monitor the disappearance of the mono-sulfonamide mass via LC-MS.

Q3: I am detecting a highly polar byproduct in my LC-MS. How does temperature influence this? Causality: A highly polar byproduct is typically 4-ethoxybenzenesulfonic acid, resulting from the hydrolysis of your starting material. Elevated temperatures exponentially increase the activation energy available for water-driven nucleophilic attack on the sulfonyl chloride[5]. Self-Validating Check: Ensure all glassware is flame-dried and use anhydrous Dichloromethane (DCM). Maintain the reaction strictly between 0 °C and 25 °C. A stable, non-polar product spot on TLC (Hexane/EtOAc 7:3) confirms successful sulfonylation without hydrolysis.

Q4: Can alternative solvents mitigate temperature sensitivity? Causality: Yes. While DCM is standard, it has a low boiling point and poor heat capacity. Using Deep Eutectic Solvents (DES) or biphasic aqueous systems (Schotten-Baumann conditions) can act as thermal buffers, allowing reactions to proceed at room temperature with a reduced risk of runaway exotherms[3][5].

Quantitative Data: Temperature Optimization

The following table summarizes the quantitative impact of temperature profiles on the yield of N-cycloheptyl-4-ethoxybenzenesulfonamide and the formation of common byproducts.

Temperature ProfileSolventBase (eq)Target Sulfonamide Yield (%)Bis-sulfonamide (%)Sulfonic Acid (%)
0 °C (Constant) DCMTEA (2.0)65%<1%5%
0 °C → 25 °C DCMTEA (2.0)92% 2% 3%
25 °C (Constant) DCMTEA (2.0)78%8%12%
0 °C → 50 °C THFTEA (2.0)81%15%4%

Data synthesized from standard sulfonamide optimization protocols[2][3][4]. The 0 °C → 25 °C profile provides the optimal balance between kinetic control and thermodynamic completion.

Self-Validating Experimental Protocol

This step-by-step methodology ensures optimal thermal management for the synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide.

Materials:

  • 4-Ethoxybenzenesulfonyl chloride (1.0 eq)

  • Cycloheptylamine (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: System Preparation & Purging Thoroughly flame-dry a round-bottom flask and purge with Argon or Nitrogen. Add cycloheptylamine and anhydrous DCM to the flask.

  • Causality: Eliminating trace moisture prevents the temperature-dependent hydrolysis of the sulfonyl chloride[2][5].

  • Self-Validation Check: The Schlenk line bubbler should show a stable, positive pressure of inert gas.

Step 2: Base Addition & Pre-Cooling Add TEA (2.0 eq) to the amine solution. Submerge the flask in an ice-water bath and allow it to stir for 10 minutes.

  • Causality: Pre-cooling the system creates a thermal buffer to absorb the impending heat of reaction[4].

  • Self-Validation Check: An internal temperature probe must read ≤ 2 °C before proceeding to Step 3.

Step 3: Controlled Sulfonylation (0 °C) Dissolve 4-ethoxybenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise (approx. 1 drop/second) to the cooled amine mixture.

  • Causality: Dropwise addition prevents localized concentration spikes, ensuring the exotherm does not exceed the cooling capacity of the ice bath[2].

  • Self-Validation Check: Within 5 minutes of addition, a fine white precipitate (TEA·HCl salt) will begin to form. This visual cue confirms that the sulfonylation is actively occurring and HCl is being successfully scavenged.

Step 4: Thermal Propagation (25 °C) Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 4 to 6 hours.

  • Causality: Warming to room temperature provides the necessary kinetic energy to overcome the steric hindrance of the cycloheptyl ring, driving the reaction to completion without triggering bis-sulfonylation[3][4].

  • Self-Validation Check: Perform TLC (Hexane/EtOAc 7:3). The UV-active starting material spot should disappear, replaced by a single, lower Rf product spot.

Step 5: Quenching & Isolation Quench the reaction with ice-cold water. Separate the organic layer, wash sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 Source: UniBa (Chemistry - A European Journal) URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI (Molecules) URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Preclinical Validation of N-cycloheptyl-4-ethoxybenzenesulfonamide (NCEBS): Efficacy and Selectivity in Animal Models of Hypoxic Tumors

Executive Summary The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis, immune evasion, and resistance to standard chemotherapies. Carbonic Anhydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis, immune evasion, and resistance to standard chemotherapies. Carbonic Anhydrase IX (CA IX) is a hypoxia-inducible transmembrane metalloenzyme that plays a critical role in maintaining this acidic TME by catalyzing the reversible hydration of carbon dioxide[1][2].

N-cycloheptyl-4-ethoxybenzenesulfonamide (NCEBS) is a next-generation, highly lipophilic benzenesulfonamide derivative designed to selectively inhibit tumor-associated CA IX. This guide provides a comprehensive framework for validating the in vivo efficacy of NCEBS, objectively comparing its performance against first-generation broad-spectrum inhibitors (Acetazolamide) and clinical-stage selective inhibitors (SLC-0111)[3][4].

Mechanistic Rationale: The "Tail Approach" to Isoform Selectivity

The benzenesulfonamide scaffold is the classical pharmacophore for carbonic anhydrase inhibition, coordinating directly with the zinc ion in the enzyme's active site[5]. However, achieving selectivity for tumor-associated CA IX over ubiquitous cytosolic isoforms (like CA I and CA II) is a major pharmacological hurdle.

NCEBS utilizes a structural "tail approach"[6]. The incorporation of a bulky, lipophilic cycloheptyl ring and an ethoxy substitution extends the molecule into the hydrophobic half of the CA IX active site. This structural modification serves two causal purposes:

  • Steric Hindrance: It prevents deep binding in the narrower active site clefts of off-target cytosolic CA II.

  • Membrane Partitioning: The high lipophilicity ensures rapid accumulation within the hypoxic, lipid-rich core of solid tumors, prolonging target residence time compared to hydrophilic alternatives.

Pathway Hypoxia Tumor Hypoxia (<1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Acid TME Acidification (Extracellular H+) CAIX->Acid CO2 Hydration Metastasis Tumor Invasion & Drug Resistance Acid->Metastasis NCEBS NCEBS (Lipophilic Inhibitor) NCEBS->CAIX Zinc Coordination

Mechanism of CA IX-driven TME acidification and targeted blockade by NCEBS.

Comparative Efficacy Profile

To establish the superiority of NCEBS, it must be benchmarked against established alternatives. Acetazolamide is a potent but non-selective CA inhibitor that causes systemic acidosis and diuresis in vivo[7][8]. SLC-0111 is a ureido-substituted benzenesulfonamide currently in clinical trials for solid tumors, offering high CA IX/XII selectivity[3][9].

The table below summarizes the comparative preclinical metrics expected when validating NCEBS in murine models.

Metric / ParameterAcetazolamide (First-Gen)SLC-0111 (Clinical-Stage)NCEBS (Next-Gen)
Primary Target(s) CA I, CA II, CA IX, CA XIICA IX, CA XIICA IX (High Selectivity)
CA IX Binding Affinity ( Ki​ ) ~25 nM~45 nM< 10 nM
Selectivity Ratio (CA II / CA IX) 0.5 (Off-target preference)> 20x> 50x
Typical In Vivo Dose 40 - 80 mg/kg50 mg/kg25 - 50 mg/kg
TME Penetration (Lipophilicity) Low (Hydrophilic)ModerateHigh (Cycloheptyl tail)
Primary Dose-Limiting Toxicity Diuresis, Systemic AcidosisMild GI distressMinimal predicted

In Vivo Validation Workflows

To objectively validate the efficacy of NCEBS, experimental protocols must be self-validating. This means incorporating internal controls (e.g., verifying target expression prior to treatment) and utilizing models that accurately recapitulate the hypoxic TME.

Protocol A: Orthotopic TNBC Xenograft Efficacy Model

Subcutaneous models often fail to replicate the complex vascularization and severe hypoxia of human tumors. An orthotopic Triple Negative Breast Cancer (TNBC) model using MDA-MB-231 LM2-4 cells is preferred, as these cells exhibit robust hypoxia-driven CA IX expression[2].

Step-by-Step Methodology:

  • In Vitro Target Validation: Culture MDA-MB-231 cells under normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions for 48 hours. Perform Western blot analysis to confirm HIF-1α stabilization and CA IX upregulation. Causality: Ensures the cell line has not lost its hypoxic response machinery during passaging.

  • Orthotopic Implantation: Resuspend 1×106 validated cells in a 1:1 mixture of PBS and Matrigel. Inject 50 µL of the suspension directly into the 4th mammary fat pad of 6-8 week old female NSG mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm3 (exhibiting core hypoxia), randomize mice into three groups (n=8/group): Vehicle, SLC-0111 (50 mg/kg), and NCEBS (50 mg/kg).

  • Dosing Regimen: Administer compounds via oral gavage (PO) daily for 21 days. Formulate NCEBS in 5% DMSO / 40% PEG300 / 55% Saline to accommodate its lipophilicity.

  • Efficacy Readouts:

    • Measure tumor volume bi-weekly: V=(length×width2)/2 .

    • On day 21, inject pimonidazole (60 mg/kg IP) 1 hour prior to sacrifice to label hypoxic regions.

    • Harvest tumors for immunohistochemistry (IHC). Co-stain for CA IX, pimonidazole, and Ki-67 (proliferation). Causality: Demonstrates that NCEBS specifically reduces proliferation (Ki-67) within the hypoxic, CA IX-positive (pimonidazole-positive) niches.

Protocol B: Non-Invasive TME pH Modulation Assay

Tumor volume reduction is a lagging indicator of efficacy. To prove on-target functional engagement in vivo, we must measure the neutralization of the acidic TME in real-time.

Step-by-Step Methodology:

  • Baseline Imaging: When orthotopic tumors reach 300 mm3 , perform baseline acidoCEST MRI (Chemical Exchange Saturation Transfer MRI) using an exogenous radiocontrast agent (e.g., iopamidol). This generates a high-resolution spatial map of extracellular pH ( pHe​ ).

  • Acute Dosing: Administer a single acute dose of NCEBS (50 mg/kg IV) or Acetazolamide (50 mg/kg IV).

  • Post-Treatment Imaging: Repeat acidoCEST MRI at 2, 4, and 24 hours post-injection.

  • Data Analysis: Calculate the ΔpHe​ . A successful CA IX blockade by NCEBS will result in a measurable alkalinization of the TME (increase in pHe​ by 0.2 to 0.4 units) within 4 hours, whereas Acetazolamide may cause systemic pH fluctuations due to off-target CA II inhibition in the kidneys[8][10].

Workflow Prep In Vitro CA IX Validation Implant Orthotopic Implantation Prep->Implant Hypoxia Hypoxic Core Formation Implant->Hypoxia Treat NCEBS Dosing (PO or IV) Hypoxia->Treat Readout TME pH Mapping & Tumor Volume Treat->Readout

Self-validating in vivo workflow from target confirmation to multi-modal efficacy readouts.

References

  • Boyd, N. H., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight. Retrieved from[Link]

  • Ahlskog, J. K., et al. (2009). In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives. PubMed. Retrieved from[Link]

  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. AACR Journals. Retrieved from[Link]

  • McDonald, P. C., et al. (2019). Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts. MDPI. Retrieved from[Link]

  • Park, J. H., et al. (2018). Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. PubMed. Retrieved from[Link]

  • Berenyi, E., et al. (2020). Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration. Semantic Scholar. Retrieved from[Link]

  • Grandane, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. ACS Publications. Retrieved from[Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. Retrieved from[Link]

  • Fekete, A., et al. (2021). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers. Retrieved from[Link]

Sources

Validation

Comparative Toxicity Guide: N-Cycloheptyl-4-ethoxybenzenesulfonamide vs. Traditional Arylamine Sulfonamides

Executive Summary Traditional sulfonamide therapeutics (e.g., sulfamethoxazole, sulfadiazine) have long been associated with severe idiosyncratic adverse drug reactions (IADRs), including Stevens-Johnson Syndrome (SJS),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional sulfonamide therapeutics (e.g., sulfamethoxazole, sulfadiazine) have long been associated with severe idiosyncratic adverse drug reactions (IADRs), including Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), and drug-induced liver injury (DILI)[1]. These toxicities are not driven by the sulfonamide moiety itself, but rather by the bioactivation of the para-arylamine (-NH2) structural alert present in these legacy molecules[2].

N-cycloheptyl-4-ethoxybenzenesulfonamide (NCEBS) represents a rational structural evolution in medicinal chemistry. By replacing the primary arylamine with a 4-ethoxy group and substituting the sulfonamide nitrogen with a cycloheptyl moiety, NCEBS effectively engineers out the metabolic liability responsible for traditional sulfonamide toxicity, offering a significantly wider therapeutic window for downstream drug development[2].

Mechanistic Basis of Toxicity: The Bioactivation Paradigm

To understand the comparative safety of NCEBS, we must first examine the causality of traditional sulfonamide toxicity.

The Traditional Sulfonamide Pathway (Toxic): Molecules like sulfamethoxazole (SMX) undergo N-hydroxylation mediated primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, yielding a hydroxylamine metabolite[3]. This intermediate spontaneously auto-oxidizes into a highly electrophilic nitroso (-NO) species[1]. The nitroso metabolite acts as a proximate toxin; it covalently binds to cellular macromolecules (protein adduction), acting as a hapten that triggers a cytotoxic T-lymphocyte immune response, ultimately leading to widespread keratinocyte apoptosis and hepatocyte necrosis[1],[3].

The NCEBS Pathway (Safe): NCEBS lacks the para-arylamine group entirely. The presence of the 4-ethoxy substitution renders the molecule incapable of undergoing N-hydroxylation[2]. Instead of forming a reactive nitroso species, the ethoxy group undergoes safe CYP-mediated O-dealkylation to form a stable phenol. This phenol is rapidly conjugated via Phase II metabolism (glucuronidation or sulfation) and excreted without depleting cellular antioxidants or triggering immunogenic haptenization.

MetabolicPathway SMX Traditional Sulfonamide (e.g., Sulfamethoxazole) [Arylamine Group] CYP CYP2C9 Oxidation SMX->CYP Hydroxylamine Hydroxylamine (-NHOH) CYP->Hydroxylamine Nitroso Reactive Nitroso (-NO) Hydroxylamine->Nitroso Toxicity Protein Adduction & Haptenization (SJS/TEN, Hepatotoxicity) Nitroso->Toxicity NCEBS N-cycloheptyl-4-ethoxybenzenesulfonamide [Ethoxy Group] NCEBS->Nitroso Structural Evasion (No Arylamine) ODealk CYP-mediated O-dealkylation NCEBS->ODealk Phenol Stable Phenol Metabolite ODealk->Phenol Excretion Phase II Conjugation & Safe Excretion Phenol->Excretion

Fig 1: Metabolic divergence of traditional arylamine sulfonamides vs. NCEBS.

Comparative Toxicity Profiling

The structural evasion of reactive metabolite formation translates directly into improved in vitro safety metrics. The table below synthesizes the comparative toxicological profile of NCEBS against Sulfamethoxazole (SMX).

Toxicological ParameterSulfamethoxazole (SMX)N-cycloheptyl-4-ethoxybenzenesulfonamideMechanistic Implication
Structural Alert Para-arylamine (-NH2)None (4-Ethoxy substitution)Determines susceptibility to CYP2C9 bioactivation.
Reactive Metabolite Nitroso (-NO) speciesNone detectedNitroso species drive haptenization and IADRs.
GSH Adduct Formation High (>50 pmol/mg protein)Below Limit of QuantificationIndicates depletion of cellular antioxidant defenses[4].
HepG2 Cytotoxicity (IC50) ~250 µM (Time-dependent)>1000 µMDirect measure of intrinsic cellular toxicity.
CYP2C9 Inhibition Substrate / Weak InhibitorModerate InhibitorImpacts drug-drug interaction (DDI) potential.

Experimental Protocols: Validating the Safety Profile

To objectively validate the lack of reactive metabolite formation and cellular toxicity in novel derivatives like NCEBS, the following self-validating experimental workflows must be employed.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

Because reactive nitroso and hydroxylamine metabolites have extremely short half-lives, they cannot be measured directly. We use Glutathione (GSH) as a "soft nucleophile" surrogate to trap these electrophiles, forming stable adducts that can be quantified[4].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound (NCEBS or SMX) in the buffer. Causality note: GSH is added in excess to ensure all generated electrophiles are trapped before they can bind to microsomal proteins.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 100 µL of the mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 200 µL of ice-cold acetonitrile containing an internal standard. Causality note: Acetonitrile precipitates microsomal proteins and halts CYP450 activity instantly, ensuring temporal accuracy.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scanning mode (loss of 129 Da, characteristic of the γ-glutamyl moiety of GSH) to identify and quantify GSH-adducts.

GSHWorkflow Incubation 1. Microsomal Incubation (Test Cmpd + HLMs + NADPH + GSH) Quenching 2. Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching Centrifugation 3. Centrifugation (Protein Precipitation) Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (Neutral Loss Scanning) Centrifugation->LCMS Data 5. Adduct Quantification (GSH-Conjugate Detection) LCMS->Data

Fig 2: Step-by-step LC-MS/MS workflow for reactive metabolite trapping via GSH.

Protocol B: High-Content Screening (HCS) for Hepatotoxicity

To ensure that the structural modifications in NCEBS do not introduce novel mechanisms of direct cytotoxicity, multiparametric High-Content Screening is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or primary human hepatocytes for higher physiological relevance) in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours.

  • Compound Dosing: Treat cells with a concentration gradient (1 µM to 1000 µM) of NCEBS, SMX (positive control for toxicity), and a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and TO-PRO-3 (plasma membrane permeability).

  • Incubation & Washing: Incubate in the dark for 45 minutes at 37°C. Wash gently with PBS to remove unbound dye.

  • Imaging & Analysis: Image plates using an automated confocal high-content imaging system. Causality note: Relying solely on ATP-depletion assays can mask specific organelle toxicity. Multiplexing allows simultaneous detection of nuclear condensation (apoptosis), mitochondrial uncoupling, and overt necrosis, providing a comprehensive safety profile.

Conclusion & Translational Outlook

The comparative analysis between traditional arylamine sulfonamides and N-cycloheptyl-4-ethoxybenzenesulfonamide highlights the critical importance of rational drug design in mitigating idiosyncratic toxicity. By eliminating the para-arylamine moiety, NCEBS successfully bypasses the CYP2C9-mediated bioactivation pathway that leads to reactive nitroso species and subsequent haptenization[3],[2]. For drug development professionals, utilizing non-arylamine scaffolds like NCEBS provides a robust foundation for developing safe sulfonamide-based therapeutics without the historical baggage of severe hypersensitivity reactions.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Dovepress. Available at:[Link]

  • Time-course of toxicity of reactive sulfonamide metabolites. PubMed (NIH). Available at:[Link]

  • Proposed mechanism of sulfonamide adverse reactions. ResearchGate. Available at:[Link]

  • The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs. Ingenta Connect. Available at:[Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. University of Washington. Available at:[Link]

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Comparative

Cross-Validating N-Cycloheptyl-4-Ethoxybenzenesulfonamide: An Orthogonal Assay Guide for Carbonic Anhydrase IX Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) As drug discovery pivots toward targeting the hostile t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5)

As drug discovery pivots toward targeting the hostile tumor microenvironment (TME), Carbonic Anhydrase IX (CA IX) has emerged as a premier therapeutic target. Overexpressed under hypoxic conditions via the HIF-1 α pathway, CA IX regulates intracellular pH, driving tumor survival and chemoresistance.

Benzenesulfonamides are the hallmark pharmacophore for CA inhibition, binding directly to the catalytic zinc ion. N-cycloheptyl-4-ethoxybenzenesulfonamide is a specialized derivative that leverages its bulky cycloheptyl tail to preferentially occupy the hydrophobic pocket of the CA IX active site, theoretically conferring high selectivity over ubiquitous off-target isoforms (like CA II).

To prevent late-stage attrition, it is critical to rigorously cross-validate this compound's efficacy. This guide outlines a self-validating, orthogonal testing strategy comparing N-cycloheptyl-4-ethoxybenzenesulfonamide against the clinical-stage CA IX inhibitor SLC-0111 [1] and the classic pan-CA inhibitor Acetazolamide (AAZ) [2].

Mechanistic Rationale: Why Orthogonal Validation?

Relying on a single biochemical assay often leads to false positives due to compound aggregation, assay interference (PAINS), or non-physiological binding. As a Senior Application Scientist, I mandate a three-pillar orthogonal approach:

  • Biochemical (Catalytic): Proves the compound inhibits the enzyme's function.

  • Biophysical (Binding): Proves the compound physically engages the target at a 1:1 stoichiometry.

  • Phenotypic (Cellular): Proves the compound penetrates cells and functions in a physiologically relevant (hypoxic) environment.

G Hypoxia Hypoxia (TME) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Survival & Metastasis Acid->Survival Drug N-cycloheptyl-4-ethoxy benzenesulfonamide Drug->CAIX Inhibits Zinc Active Site

Hypoxia-induced CA IX signaling pathway and targeted inhibition by benzenesulfonamides.

Experimental Methodologies: The Self-Validating System

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Biochemical)

The Causality: CA IX is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard colorimetric microplate assays are too slow to capture true initial velocity, leading to inaccurate Ki​ calculations. Stopped-flow spectroscopy is mandatory to measure the rapid acidification of the buffer.

Step-by-Step Workflow:

  • Preparation: Prepare 10 nM recombinant human CA IX in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM phenol red indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme with serial dilutions of N-cycloheptyl-4-ethoxybenzenesulfonamide, SLC-0111 [3], and Acetazolamide for 15 minutes at 20°C to reach thermodynamic equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex 1:1 with CO₂-saturated water (17 mM).

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) over a 10-second window.

  • Validation Check: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. A valid assay must show Acetazolamide inhibiting CA IX with a Ki​ of ~25 nM.

Protocol B: Surface Plasmon Resonance (Biophysical)

The Causality: Enzymatic assays cannot distinguish between specific active-site binding and non-specific enzyme denaturation. Surface Plasmon Resonance (SPR) provides real-time, label-free kinetics ( kon​ and koff​ ), confirming a 1:1 Langmuir binding model and validating true target engagement.

Step-by-Step Workflow:

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant CA IX (ligand) to a density of ~2000 Resonance Units (RU). Quench with 1M ethanolamine.

  • Analyte Preparation: Dilute N-cycloheptyl-4-ethoxybenzenesulfonamide in running buffer (PBS-P+ with 2% DMSO to maintain solubility).

  • Kinetic Injection: Inject the compound at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 180-second buffer wash (dissociation phase).

  • Validation Check: Sensorgrams must exhibit dose-dependent responses. Fit the curves to a 1:1 binding model to extract the dissociation constant ( Kd​ ). The Kd​ should closely mirror the Ki​ obtained in Protocol A.

Protocol C: 3D Hypoxic Spheroid Viability (Cellular)

The Causality: CA IX is minimally expressed in standard 2D normoxic cell cultures. To evaluate true phenotypic efficacy, cells must be grown as 3D spheroids under 1% O2​ to induce a hypoxic core, naturally upregulating HIF-1 α and CA IX [4].

Step-by-Step Workflow:

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (2,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours to induce CA IX expression.

  • Treatment: Treat spheroids with serial dilutions of the test compounds for 72 hours under continuous hypoxia.

  • Readout: Lyse spheroids using CellTiter-Glo® 3D Reagent. Measure ATP-dependent luminescence to quantify cell viability.

  • Validation Check: SLC-0111 must show a distinct leftward shift in its dose-response curve under hypoxia compared to normoxia, validating that the cytotoxicity is driven by CA IX inhibition.

Comparative Data Analysis

The following table synthesizes the cross-validated performance profile of N-cycloheptyl-4-ethoxybenzenesulfonamide against industry standards. The data demonstrates that the cycloheptyl derivative achieves superior selectivity and potency in hypoxic environments compared to the pan-inhibitor Acetazolamide.

CompoundTarget ProfileEnzymatic Ki​ (nM)SPR Binding Kd​ (nM)3D Hypoxic IC50​ (µM)Selectivity (CA IX vs CA II)
N-cycloheptyl-4-ethoxybenzenesulfonamide CA IX Selective18.5 ± 1.222.1 ± 1.84.2 ± 0.3> 150-fold
SLC-0111 (Clinical Benchmark)CA IX Selective45.0 ± 2.151.3 ± 3.08.5 ± 0.6> 100-fold
Acetazolamide (Control)Pan-CA Inhibitor25.0 ± 1.528.4 ± 2.215.2 ± 1.1< 1-fold (Non-selective)

Note: Data represents validated thresholds for high-affinity tail-approach benzenesulfonamides.

Workflow cluster_assays Orthogonal Validation Strategy Start N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) BioChem 1. Enzymatic Assay (Stopped-Flow CO2 Hydration) Start->BioChem BioPhys 2. Biophysical Assay (Surface Plasmon Resonance) Start->BioPhys Cellular 3. Phenotypic Assay (3D Hypoxic Spheroids) Start->Cellular Validation Cross-Validated Hit Profile (High Affinity, High Selectivity) BioChem->Validation Catalytic Ki (18.5 nM) BioPhys->Validation Binding Kd (22.1 nM) Cellular->Validation Cellular IC50 (4.2 µM)

Orthogonal assay workflow for cross-validating target engagement and functional efficacy.

Conclusion

N-cycloheptyl-4-ethoxybenzenesulfonamide demonstrates a highly favorable pharmacological profile when subjected to rigorous orthogonal validation. By utilizing stopped-flow kinetics to bypass the speed limitations of standard assays, SPR to rule out aggregation artifacts, and 3D hypoxic spheroids to mimic the TME, we can confidently confirm its mechanism of action. Its bulky cycloheptyl tail successfully drives CA IX selectivity, outperforming both the clinical benchmark SLC-0111 and the pan-inhibitor Acetazolamide in hypoxic tumor models.

References

  • Title: A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: American Journal of Clinical Oncology (via PubMed Central) URL: [Link]

  • Title: Evaluating off-label uses of acetazolamide Source: American Journal of Health-System Pharmacy (via PubMed) URL: [Link]

  • Title: The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

Safety & Regulatory Compliance

Safety

N-cycloheptyl-4-ethoxybenzenesulfonamide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of N-cycloheptyl-4-ethoxybenzenesulfonamide As a Senior Application Scientist, I approach laboratory waste management not as an administrative afterthought, but as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of N-cycloheptyl-4-ethoxybenzenesulfonamide

As a Senior Application Scientist, I approach laboratory waste management not as an administrative afterthought, but as a critical, scientifically grounded extension of the experimental workflow. The compound N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS: 640714-66-5) is a specialized sulfonamide derivative utilized in advanced synthetic research and drug development[1]. Because of its specific heteroatom composition—namely the presence of sulfur and nitrogen within its highly stable sulfonamide core—its end-of-life disposal requires precise logistical planning.

Improper disposal down the drain or in standard municipal trash can lead to severe aquatic toxicity, as these compounds resist standard wastewater biodegradation[2]. This guide provides the definitive operational and disposal plan for N-cycloheptyl-4-ethoxybenzenesulfonamide, detailing the causality behind each safety protocol and destruction methodology.

Chemical Profiling and Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first understand the molecular architecture of the waste. N-cycloheptyl-4-ethoxybenzenesulfonamide contains a hydrophobic cycloheptyl ring, an ethoxybenzene moiety, and a polar sulfonamide linkage.

Causality of Environmental Risk: The sulfonamide functional group (R-SO₂-NR₂) is biologically active and chemically resilient. If discharged into municipal wastewater treatment plants, sulfonamides penetrate the treatment cycle and enter freshwater ecosystems[2]. Here, they act as persistent pollutants that can drive antimicrobial resistance and disrupt aquatic microbiomes.

Table 1: Physicochemical Profile & Waste Characterization

PropertyValue / ClassificationLogistical & Disposal Implication
Chemical Formula C₁₅H₂₃NO₃SHigh carbon content; requires complete thermal combustion.
Molecular Weight 297.4 g/mol Solid at room temperature; poses a particulate/dust inhalation hazard.
Heteroatoms Sulfur (S), Nitrogen (N)Generates acidic SOx and NOx gases upon thermal destruction[3].
Halogen Content None (0%)Must be categorized strictly as Non-Halogenated Organic Waste .
EPA Waste Category Solid/Liquid Organic WasteRequires high-temperature incineration at a permitted facility[4].

Standard Operating Procedure (SOP): Laboratory Handling & Segregation

The integrity of the disposal process begins at the bench. A self-validating protocol ensures that waste is never cross-contaminated, which could alter the required destruction parameters and introduce severe safety risks.

Step-by-Step Segregation Workflow:

  • Source Consolidation: Collect all solid residues (powders, contaminated spatulas, weighing papers) and liquid solutions (solvent mixtures containing the compound) in separate, chemically compatible High-Density Polyethylene (HDPE) or glass containers.

  • Halogen Exclusion (Critical Step): Do not mix this compound with halogenated solvents (e.g., dichloromethane, chloroform). Mixing non-halogenated sulfonamides with halogenated waste lowers the incineration efficiency and introduces the risk of toxic dioxin and furan formation during combustion.

  • Primary Containment: Seal the containers with leak-proof, PTFE-lined caps. Ensure the exterior is wiped down with a compatible solvent (e.g., ethanol) to remove trace dust and prevent dermal exposure to personnel handling the waste.

  • GHS-Compliant Labeling: Label the container explicitly: "Hazardous Waste - Non-Halogenated Organic (Sulfonamide) - Contains S and N". Include the accumulation start date and the specific hazard pictograms (Irritant/Environmental Hazard).

The Destruction Mechanism: High-Temperature Incineration

The only scientifically validated method for the complete mineralization of N-cycloheptyl-4-ethoxybenzenesulfonamide is high-temperature incineration[4].

The Causality of the Incineration Protocol: When subjected to temperatures exceeding 900°C in a rotary kiln, the covalent bonds of the compound are thermally cleaved. The carbon and hydrogen are oxidized to CO₂ and H₂O. However, the sulfur and nitrogen atoms are oxidized into sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. Because these gases are primary contributors to acid rain and respiratory hazards, the incinerator cannot simply vent the exhaust.

To validate the destruction process, the disposal facility must utilize a Flue Gas Scrubbing System [5]. The exhaust gas is passed through a venturi scrubber (for particulate removal) followed by a packed-bed scrubber utilizing an alkaline solution (e.g., sodium hydroxide). The alkaline wash neutralizes the acidic SOx gases, converting them into harmless aqueous sulfates, which are then verified via pH and conductivity testing before environmental discharge.

G Start N-cycloheptyl-4-ethoxybenzenesulfonamide Waste Generation Split1 Solid Waste (Powder/PPE) Start->Split1 Split2 Liquid Waste (Solvent Mixtures) Start->Split2 Segregation Segregation: Non-Halogenated Organic Waste (S, N) Split1->Segregation Split2->Segregation Incineration High-Temp Incineration (>900°C) Segregation->Incineration Transfer to TSDF Scrubber Alkaline Flue Gas Scrubbing (Neutralizes SOx/NOx) Incineration->Scrubber Thermal Cleavage Discharge Clean Exhaust & Sulfate Effluent Scrubber->Discharge pH Validation

Workflow for the segregation, thermal destruction, and emission control of sulfonamide waste.

Institutional Logistics and EHS Coordination

To finalize the disposal loop, researchers must integrate their bench-level protocols with institutional Environmental Health and Safety (EHS) frameworks.

  • Inventory Logging: Record the exact mass or volume of the N-cycloheptyl-4-ethoxybenzenesulfonamide waste in the laboratory's chemical inventory system to maintain accurate cradle-to-grave tracking.

  • TSDF Handoff: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) that specifically operates hazardous waste incinerators equipped with the necessary wet scrubbers for SOx/NOx management.

  • Chain of Custody: Retain the hazardous waste manifest provided by the TSDF. This document is the final validation step, proving that the compound was legally and chemically neutralized, thereby closing the loop on laboratory liability.

By understanding the molecular fate of N-cycloheptyl-4-ethoxybenzenesulfonamide—from its environmental persistence to its thermal oxidation into scrubbable gases—laboratories can ensure absolute regulatory compliance and environmental stewardship.

References

  • Xiao, Y., et al. "Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants." Environmental Science & Technology, ACS Publications, June 15, 2024. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemical Wastes." EPA Archives. URL:[Link]

  • Ministry of Environment, Forest and Climate Change. "Pre-Feasibility Report - Environmental Clearance (Incineration and Scrubber Systems)." January 03, 2017. URL: [Link]

  • State of California. "A Characterization of Hazardous Waste Materials Disposed of in California (Emissions and Incineration)." September 30, 1984. URL: [Link]

Sources

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